3'-b-C-Methyluridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16) |
InChI Key |
ABIRYGILOVDZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Cure: A Technical Guide to the Discovery and Synthesis of 3'-beta-C-Methyluridine and its Progeny
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and synthesis of 3'-beta-C-Methyluridine, a foundational nucleoside analog that has paved the way for groundbreaking antiviral therapies. From its initial synthesis to the development of the blockbuster drug Sofosbuvir, this document provides a comprehensive overview for professionals in the field of drug development and medicinal chemistry.
A Historical Perspective: The Dawn of 3'-C-Branched Nucleosides
The journey of 3'-beta-C-Methyluridine begins in the early 1980s, a period of burgeoning interest in modified nucleosides as potential therapeutic agents. The initial exploration of modifications at the 3'-position of the ribose sugar was a critical step in understanding the structure-activity relationships (SAR) of these compounds.
The first synthesis of 3'-C-methyluridine was reported by Mikhailov and his colleagues in 1983.[1] This pioneering work laid the groundwork for a new class of nucleoside analogs with a methyl group at the 3'-"up" (beta) position of the sugar ring.[1] Early investigations into these 3'-C-methyl analogues, including 3'-C-methyluridine and 3'-C-methylcytidine, were driven by the search for novel antiviral and anticancer agents.[1]
While initial studies on 3'-C-methyluridine and its cytidine counterpart against viruses like the Tick-borne encephalitis virus did not yield potent antiviral activity, the exploration of this structural motif continued.[1] A significant breakthrough in the therapeutic potential of this class of compounds came from studies on the adenosine analogue, 3'-C-methyladenosine, which demonstrated notable antitumor activity against various human leukemia and carcinoma cell lines.[1]
The following diagram illustrates the key milestones in the discovery and development timeline of 3'-beta-C-Methyluridine and its derivatives.
The Synthetic Pathway: From Uridine to a Potent Nucleoside Analog
The synthesis of 3'-beta-C-Methyluridine and its derivatives is a multi-step process that has been refined over the years. The core strategy involves the introduction of a methyl group at the 3'-position of the ribose ring of a uridine precursor.
General Synthetic Workflow
The generalized synthetic route to 3'-C-methylated nucleosides can be broken down into several key stages, starting from a protected uridine derivative. The following diagram outlines this fundamental workflow.
Key Experimental Protocols
Protocol 1: Oxidation of Protected Uridine to 3'-Keto-uridine
This procedure outlines the oxidation of a suitably protected uridine derivative to the corresponding 3'-keto intermediate, a crucial step for the subsequent introduction of the methyl group.
-
Starting Material: 2',5'-di-O-trityl-uridine (or other suitably protected uridine).
-
Oxidizing Agent: A solution of dimethyl sulfoxide (DMSO) and acetic anhydride, or other mild oxidizing agents like a Swern oxidation or Dess-Martin periodinane.
-
Procedure: a. Dissolve the protected uridine in a suitable organic solvent (e.g., dichloromethane). b. Cool the solution to a low temperature (e.g., -78 °C). c. Slowly add the oxidizing agent to the cooled solution. d. Allow the reaction to proceed for a specified time, monitoring by thin-layer chromatography (TLC). e. Quench the reaction with a suitable reagent (e.g., triethylamine). f. Warm the reaction mixture to room temperature. g. Perform an aqueous workup to remove byproducts. h. Purify the crude product by column chromatography on silica gel to yield the 3'-keto-uridine derivative.
Protocol 2: Grignard Reaction for 3'-C-Methylation
This protocol describes the nucleophilic addition of a methyl group to the 3'-keto-uridine intermediate using a Grignard reagent.
-
Starting Material: Protected 3'-keto-uridine.
-
Reagent: Methylmagnesium bromide (CH3MgBr) or methylmagnesium chloride (CH3MgCl) in a suitable solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
-
Procedure: a. Dissolve the 3'-keto-uridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to a low temperature (e.g., -78 °C). c. Add the Grignard reagent dropwise to the cooled solution. d. Stir the reaction mixture at low temperature for a designated period. e. Monitor the reaction progress by TLC. f. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. g. Allow the mixture to warm to room temperature. h. Extract the product with an organic solvent (e.g., ethyl acetate). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. The resulting product will be a mixture of the 3'-alpha and 3'-beta-C-methyl diastereomers.
Protocol 3: Anomeric Separation and Deprotection
The final steps involve the separation of the desired beta-anomer and the removal of the protecting groups.
-
Separation: The diastereomeric mixture of the 3'-C-methylated nucleosides is typically separated using silica gel column chromatography or high-performance liquid chromatography (HPLC).[1][2][3][4][5]
-
Deprotection: a. Trityl Groups: Removal of trityl protecting groups is commonly achieved by treatment with a mild acid, such as 80% acetic acid in water. b. Silyl Groups: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). c. The deprotected 3'-beta-C-Methyluridine is then purified by chromatography or recrystallization.
Mechanism of Action and Therapeutic Evolution: The Rise of Sofosbuvir
The true therapeutic potential of the 3'-C-methyluridine scaffold was realized with the development of 2'-deoxy-2'-alpha-fluoro-2'-beta-C-methyluridine, a key component of the revolutionary Hepatitis C virus (HCV) drug, Sofosbuvir (formerly PSI-7977).
Sofosbuvir is a prodrug that, once inside the hepatocyte, is metabolized to its active triphosphate form. This active metabolite acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[6][7][8][9][10][11]
The following diagram illustrates the metabolic activation of Sofosbuvir and its mechanism of action.
Quantitative Data Summary
The development and evaluation of 3'-beta-C-Methyluridine derivatives have generated a wealth of quantitative data. The following tables summarize key in vitro activity and pharmacokinetic parameters for Sofosbuvir and related compounds.
Table 1: In Vitro Anti-HCV Activity
| Compound | Assay | Genotype | EC50 (µM) | IC50 (µM) | Reference(s) |
| PSI-6130 | Replicon | 1b | 0.51 | 0.6 | [12] |
| PSI-6130 | Replicon | 1a | 0.30 | - | [12] |
| PSI-6130-TP | Polymerase | 1b | - | 0.13 | [12] |
| Sofosbuvir (PSI-7977) | Replicon | 1b | 0.094 | - | [13] |
| Sofosbuvir (PSI-7977) | Replicon | 1a | 0.045 | - | [13] |
| Sofosbuvir (PSI-7977) | Replicon | 2a | 0.015 | - | [13] |
Table 2: Pharmacokinetic Parameters of Sofosbuvir (400 mg single dose)
| Parameter | Sofosbuvir | GS-331007 (inactive metabolite) | Reference(s) |
| Tmax (hr) | 0.5 - 2 | 2 - 4 | [8] |
| Cmax (ng/mL) | 567 | 678 | [7] |
| AUC (ng·hr/mL) | 1010 | 11800 | [7] |
| Half-life (hr) | ~0.4 | ~27 | [8] |
| Renal Excretion (%) | >80 (as GS-331007) | >80 | [8] |
Table 3: Sustained Virologic Response (SVR12) Rates for Sofosbuvir-based Regimens in Clinical Trials
| Genotype | Treatment Regimen | SVR12 Rate (%) | Reference(s) |
| 1 | Sofosbuvir + Peg-IFN + Ribavirin | 90 | [14] |
| 2 | Sofosbuvir + Ribavirin | 93-97 | [15] |
| 3 | Sofosbuvir + Ribavirin | 56-61 | [15] |
| 1, 2, 3, 4, 5, 6 | Sofosbuvir/Velpatasvir | >95 | [16][17] |
Experimental Workflows for Biological Evaluation
The assessment of antiviral activity for compounds like 3'-beta-C-Methyluridine and its derivatives involves a series of in vitro assays. The following diagram outlines a typical workflow for evaluating the anti-HCV potential of a novel nucleoside analog.
Key Biological Assay Protocols
Protocol 4: HCV Replicon Assay
This cell-based assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication.[6][17][18][19][20]
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Procedure: a. Seed the replicon-containing cells in a multi-well plate. b. Treat the cells with serial dilutions of the test compound. c. Incubate the plates for a defined period (e.g., 48-72 hours). d. Measure the reporter gene activity (e.g., luminescence for luciferase), which correlates with the level of HCV RNA replication. e. Simultaneously, assess cell viability using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the CC50. f. Calculate the EC50 value by plotting the percentage of inhibition of reporter activity against the compound concentration.
Protocol 5: NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the HCV NS5B polymerase.[9][21][22][23]
-
Enzyme: Recombinant HCV NS5B polymerase.
-
Substrates: A template RNA, ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-32P]GTP or a fluorescent analog).
-
Procedure: a. Set up a reaction mixture containing the NS5B polymerase, RNA template, and rNTPs in a suitable buffer. b. Add varying concentrations of the test compound (in its active triphosphate form if it's a nucleoside analog). c. Initiate the reaction and incubate at the optimal temperature for the enzyme. d. Stop the reaction and quantify the amount of newly synthesized RNA, typically by measuring the incorporation of the labeled rNTP. e. Calculate the IC50 value by plotting the percentage of inhibition of polymerase activity against the compound concentration.
Conclusion
The discovery and development of 3'-beta-C-Methyluridine and its derivatives represent a triumph of medicinal chemistry and a testament to the power of persistent scientific inquiry. From its humble beginnings as a novel synthetic nucleoside to its evolution into the life-saving drug Sofosbuvir, this molecular scaffold has fundamentally changed the landscape of antiviral therapy. This technical guide provides a foundational understanding of the history, synthesis, and biological evaluation of this important class of compounds, offering valuable insights for the next generation of researchers and drug developers.
References
- 1. wormmine.nephrolab.uni-koeln.de [wormmine.nephrolab.uni-koeln.de]
- 2. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]
- 5. protocols.io [protocols.io]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sofosbuvir and Ribavirin Liver Pharmacokinetics in Patients Infected with Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 12. Eliminating hepatitis C through collaborative public health strategies – Monash Lens [lens.monash.edu]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. SVR12 rates higher than 99% after sofosbuvir/velpatasvir combination in HCV infected patients with F0-F1 fibrosis stage: A real world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 18. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 20. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
First Reported Synthesis of 3'-β-C-Methyluridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of the first reported synthesis of 3'-β-C-Methyluridine, a significant C-nucleoside analog. While extensive research has been conducted, the seminal full-text article detailing the initial synthesis by G.A. Gentry, J.A. McComsey, M.A. Avery, and W.J. Hammargren in 1981, titled "The isolation and characterization of 3'-C-methyluridine, a new C-nucleoside," could not be accessed for a comprehensive review of the experimental protocols and quantitative data.
Despite the inability to procure the original publication, this guide presents the available information and outlines the general synthetic strategies that were likely employed based on contemporaneous literature in nucleoside chemistry.
General Synthetic Strategies for C-Nucleosides
The synthesis of C-nucleosides, where the bond between the sugar moiety and the heterocyclic base is a C-C bond instead of a C-N bond, presents unique challenges. The key step is the formation of this anomeric C-C bond with the correct stereochemistry. General approaches that may have been utilized for the first synthesis of 3'-β-C-Methyluridine include:
-
Organometallic Coupling: This approach typically involves the reaction of a protected ribosyl halide or a related electrophile with an organometallic derivative of the uracil base. Reagents such as organolithium, Grignard, or organotin compounds of the heterocycle could have been coupled with a suitable sugar derivative.
-
Wittig-type Reactions: A phosphorane or a related ylide derived from the uracil base could be reacted with a protected 3-keto-ribofuranose derivative. Subsequent chemical transformations would then be required to form the ribose ring and introduce the 3'-methyl group.
-
Radical Reactions: Free-radical-mediated coupling of a protected ribose derivative with a uracil derivative is another potential pathway.
Hypothetical Experimental Workflow
Based on common practices in nucleoside synthesis during that era, a plausible, though unconfirmed, workflow for the synthesis of 3'-β-C-Methyluridine is depicted below. This diagram illustrates the logical progression from a protected ribose starting material to the final product.
Caption: Hypothetical synthetic workflow for 3'-β-C-Methyluridine.
Data Presentation
Due to the inaccessibility of the primary literature, a table summarizing the quantitative data from the first reported synthesis cannot be provided at this time. Such a table would typically include:
| Parameter | Value |
| Overall Yield (%) | |
| Melting Point (°C) | |
| ¹H NMR Data (δ, ppm) | |
| ¹³C NMR Data (δ, ppm) | |
| Mass Spectrometry (m/z) | |
| UV λmax (nm) | |
| Optical Rotation ([α]D) |
Conclusion
While the seminal work of Gentry and colleagues established the existence and initial synthesis of 3'-β-C-Methyluridine, the specific details of their methodology remain within the original publication. The information presented here provides a general context for the synthesis of C-nucleosides and a hypothetical pathway that may have been followed. Researchers interested in the precise experimental conditions and characterization data are encouraged to seek out the original 1981 publication in the Journal of Medicinal Chemistry. Further investigation into subsequent syntheses reported in the literature may also provide valuable insights into the preparation of this important uridine analog.
An In-depth Technical Guide to the Biochemical and Physical Properties of 3'-β-C-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-β-C-Methyluridine is a synthetic nucleoside analog that belongs to a class of compounds extensively studied for their therapeutic potential, particularly as antiviral agents. As an analog of the natural nucleoside uridine, its structural modifications are designed to interfere with viral replication processes. This technical guide provides a comprehensive overview of the known biochemical and physical properties of 3'-β-C-Methyluridine, its mechanism of action, and relevant experimental methodologies. The information presented herein is intended to support further research and development efforts in the field of antiviral drug discovery.
Physicochemical Properties
Precise experimental data for the physical properties of 3'-β-C-Methyluridine are not extensively reported in publicly available literature. However, based on data from closely related compounds and supplier information, the following properties can be summarized.
Table 1: Physicochemical Properties of 3'-β-C-Methyluridine and a Related Analog
| Property | 3'-β-C-Methyluridine (CAS: 80541-15-7) | 3-Methyluridine (CAS: 2140-69-4) - Reference |
| Molecular Formula | C₁₀H₁₄N₂O₆ | C₁₀H₁₄N₂O₆ |
| Molecular Weight | 258.23 g/mol [1][2] | 258.23 g/mol |
| Appearance | Solid[1] | Solid |
| Melting Point | Data not available | 113-115 °C |
| Solubility | Data not available | Soluble in DMSO, Methanol, and Water |
| Spectral Data (NMR) | Data not available | ¹H and ¹³C NMR data available in public databases |
| Spectral Data (MS) | Data not available | Mass spectral data available in public databases |
Biochemical Properties and Mechanism of Action
3'-β-C-Methyluridine is recognized as a nucleoside analog that can exhibit inhibitory activity against viral and bacterial nucleases.[3] Its primary mechanism of action, like other C-methylated nucleoside analogs, is predicated on its intracellular conversion to the active triphosphate form.
Metabolic Activation Pathway
The biological activity of 3'-β-C-Methyluridine is dependent on its phosphorylation to the corresponding 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate derivative by host cell kinases. This metabolic cascade is a critical step for its antiviral efficacy.
Caption: Intracellular phosphorylation of 3'-β-C-Methyluridine.
Inhibition of Viral RNA-Dependent RNA Polymerase
The active triphosphate form of 3'-β-C-Methyluridine acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses, including the Hepatitis C virus (HCV). By mimicking the natural uridine triphosphate (UTP), it binds to the active site of the RdRp. The presence of the 3'-methyl group is thought to cause chain termination after its incorporation into the growing viral RNA strand, thereby halting replication.
Caption: Mechanism of HCV RdRp inhibition.
Antiviral Activity
While specific quantitative data for 3'-β-C-Methyluridine against key viral targets is scarce in the literature, studies on closely related 2'-C-methyluridine analogs have demonstrated potent inhibition of the HCV NS5B polymerase. For instance, the triphosphate of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine was found to be a potent inhibitor of HCV NS5B with a Kᵢ of 0.42 μM.[4] However, it is important to note that the nucleoside itself was inactive in HCV replicon assays, highlighting the critical role of efficient intracellular phosphorylation.[4] Another study on 3'-C-methyluridine showed no significant antiviral activity against Tick-borne encephalitis virus.[5]
Table 2: Biochemical Activity of a Related 2'-C-Methyluridine Analog
| Compound | Target | Assay Type | Activity Metric | Value |
| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine triphosphate | HCV NS5B | Enzyme Inhibition | Kᵢ | 0.42 μM[4] |
| 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine | HCV Replicon | Cell-based Inhibition | EC₅₀ | Inactive[4] |
Experimental Protocols
General Synthesis of 3'-C-Methyl Nucleosides
The synthesis of 3'-C-methyl nucleosides typically involves multi-step chemical reactions starting from a protected uridine derivative. A general synthetic workflow is depicted below.
Caption: General synthetic workflow for 3'-C-methyl nucleosides.
A detailed, specific protocol would require access to proprietary or unpublished research data.
HCV Replicon Assay
The antiviral activity of nucleoside analogs against HCV is commonly assessed using a cell-based replicon assay. This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA that can autonomously replicate. The replicon RNA often contains a reporter gene (e.g., luciferase) to quantify the level of viral replication.
Experimental Workflow:
-
Cell Plating: Seed Huh-7 cells containing the HCV replicon in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 3'-β-C-Methyluridine). Include appropriate controls (vehicle and positive control inhibitor).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication and compound activity.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Determine the half-maximal effective concentration (EC₅₀) by plotting the reporter signal against the compound concentration.
Caption: Workflow for an HCV replicon assay.
In Vitro RNA Polymerase Inhibition Assay
To determine the direct inhibitory effect of the triphosphate form of 3'-β-C-Methyluridine on the viral RdRp, an in vitro enzyme assay is performed.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a suitable RNA template, and a mixture of natural NTPs, including a radiolabeled or fluorescently labeled NTP.
-
Inhibitor Addition: Add varying concentrations of 3'-β-C-Methyluridine triphosphate to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or NTPs and incubate at the optimal temperature for the polymerase.
-
Quenching: Stop the reaction after a defined time.
-
Product Analysis: Separate the newly synthesized RNA product from unincorporated NTPs (e.g., by gel electrophoresis or filter binding).
-
Quantification: Quantify the amount of incorporated labeled NTP to determine the polymerase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the polymerase activity against the inhibitor concentration.
Caption: Workflow for an in vitro RdRp inhibition assay.
Conclusion
3'-β-C-Methyluridine represents a nucleoside analog with potential as an antiviral agent, operating through the established mechanism of viral polymerase inhibition after intracellular phosphorylation. While specific, quantitative biochemical and physical data for this particular compound are not widely published, the extensive research on related C-methylated nucleosides provides a strong foundation for understanding its likely properties and mechanism of action. Further detailed studies are required to fully characterize its physicochemical properties, determine its specific antiviral potency against various viral targets, and optimize its potential as a therapeutic agent. The experimental frameworks outlined in this guide provide a basis for such future investigations.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3’-b-C-Methyluridine | 80541-15-7 | NM163083 | Biosynth [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
3'-β-C-Methyluridine: A Comprehensive Technical Guide on Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-β-C-Methyluridine is a synthetic nucleoside analog characterized by the addition of a methyl group at the 3' position of the ribose sugar of uridine. This modification significantly influences the molecule's conformational preferences and its interaction with biological macromolecules, making it a subject of interest in medicinal chemistry and drug design. As a modified nucleoside, it holds potential as an antiviral or anticancer agent by acting as a chain terminator in nucleic acid synthesis or as an allosteric effector of enzymes involved in nucleotide metabolism. This technical guide provides an in-depth analysis of the available structural and conformational data for 3'-β-C-Methyluridine, details on its synthesis, and general protocols for its crystallographic study.
Synthesis of 3'-β-C-Methyluridine
The synthesis of 3'-C-methyluridine has been reported in the literature, typically as part of studies investigating the structure-activity relationships of nucleoside analogs. One notable synthesis involves the preparation of 3'-C-methyluridine diphosphate to study its interaction with ribonucleoside diphosphate reductase.[1][2] While the specific details of the multi-step synthesis can be complex, a generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of 3'-β-C-Methyluridine.
Crystal Structure and Conformation
As of the latest available data, a dedicated, publicly available crystal structure for 3'-β-C-Methyluridine has not been identified. The presence of the methyl group at the 3' position introduces significant steric hindrance, which can make crystallization challenging.
However, the conformation of modified nucleosides, including those with C-methylated sugars, has been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. These studies provide valuable insights into the preferred three-dimensional structure of 3'-β-C-Methyluridine in solution.
Conformational Analysis from NMR Studies
NMR spectroscopy, particularly 1D and 2D experiments, is a powerful tool for determining the conformation of nucleosides in solution.[3][4][5][6][7][8] Key conformational features that can be elucidated include the sugar pucker, the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle), and the conformation of the exocyclic 5'-hydroxymethyl group.
Table 1: Expected Conformational Parameters of 3'-β-C-Methyluridine from Spectroscopic and Computational Data
| Parameter | Description | Expected Conformation for 3'-β-C-Methyluridine | Rationale |
| Sugar Pucker | The conformation of the furanose ring, typically described as either N-type (C3'-endo) or S-type (C2'-endo). | Predominantly N-type (C3'-endo) | The bulky 3'-methyl group is expected to favor an axial position to minimize steric clashes, which corresponds to a C3'-endo pucker.[3] |
| Glycosidic Torsion Angle (χ) | The rotation around the N1-C1' bond, defining the orientation of the uracil base relative to the ribose sugar. Can be anti or syn. | Predominantly anti | The anti conformation is generally favored for pyrimidine nucleosides to avoid steric hindrance between the base and the sugar.[6] |
| Exocyclic Group Conformation (γ) | The rotation around the C4'-C5' bond, determining the position of the 5'-hydroxyl group. Can be gauche+ (g+), trans (t), or gauche- (g-). | Likely a preference for the gauche+ conformer | This is the most common conformation for nucleosides, although the 3'-methyl group might influence this equilibrium. |
Biological Activity and Signaling Pathways
3'-C-methylated nucleosides are known to act as inhibitors of various enzymes involved in nucleic acid metabolism.[1] For instance, 3'-C-methyladenosine and 3'-C-methyluridine diphosphates have been shown to be allosteric effectors and inhibitors of ribonucleoside diphosphate reductase.[1][2] This enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. Inhibition of this pathway can lead to the depletion of the dNTP pool, thereby halting DNA replication and cell proliferation. This mechanism is a key strategy for many antiviral and anticancer drugs.[9]
Caption: Proposed inhibitory pathway of 3'-β-C-Methyluridine diphosphate.
Experimental Protocols
General Protocol for the Crystallization of Modified Nucleosides
Obtaining high-quality crystals of modified nucleosides suitable for X-ray diffraction can be a meticulous process. The following is a generalized protocol that can be adapted for 3'-β-C-Methyluridine.
1. Material Preparation:
-
Ensure the 3'-β-C-Methyluridine sample is of high purity (>98%), as impurities can significantly hinder crystallization.
-
Prepare a range of solvents in which the compound has varying degrees of solubility. Common solvents include water, ethanol, methanol, isopropanol, acetonitrile, and acetone.
2. Crystallization Methods:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature.
-
Filter the solution to remove any particulate matter.
-
Leave the solution in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Prepare a concentrated solution of the nucleoside analog (the "drop").
-
Prepare a larger volume of a solution containing a precipitant in which the nucleoside is less soluble (the "reservoir").
-
In a sealed chamber, equilibrate the drop with the reservoir via the vapor phase. The gradual transfer of solvent will slowly increase the concentration of the nucleoside in the drop, leading to crystallization.
-
-
Solvent Layering:
-
Dissolve the compound in a dense solvent in which it is highly soluble.
-
Carefully layer a less dense solvent, in which the compound is poorly soluble, on top.
-
Crystals may form at the interface of the two solvents as they slowly mix.
-
3. Optimization:
-
Systematically vary parameters such as temperature, pH, and the concentration of the nucleoside and any precipitants.
-
Screen a wide range of crystallization conditions using commercially available kits.
References
- 1. Synthesis of 3'-C-methyladenosine and 3'-C-methyluridine diphosphates and their interaction with the ribonucleoside diphosphate reductase from Corynebacterium nephridii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative conformational analysis of nucleosides by NMR, X-ray, and semi-empirical (PM3 VS. AM1) methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 8. Visualizing conformational ensembles of the nucleosome by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside Chemistry Blog Series (II): Nucleosides: Biological Roles, Modifications and Applications in Medicinal Chemistry | Blog | Biosynth [biosynth.com]
The Core of Inhibition: A Technical Guide to 3'-β-C-Methyluridine Analogs as Viral RNA-Dependent RNA Polymerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of 3'-β-C-methyluridine analogs, with a primary focus on the more extensively studied and potently antiviral 2'-C-methylated nucleosides, as inhibitors of viral RNA-dependent RNA polymerase (RdRp). This document details their mechanism of action, presents key quantitative data on their inhibitory effects, outlines relevant experimental protocols, and provides visual representations of the critical pathways and workflows involved in their study.
Introduction: Targeting the Viral Engine
Viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of RNA viruses, making it a prime target for antiviral drug development.[1][2] Nucleoside analogs that mimic natural substrates are a cornerstone of antiviral therapy. Among these, C-methylated nucleosides, particularly at the 2' position of the ribose sugar, have emerged as a powerful class of inhibitors against a range of RNA viruses, most notably the Hepatitis C Virus (HCV).[3][4] These compounds, after intracellular phosphorylation to their active triphosphate form, are incorporated into the nascent viral RNA chain, leading to premature termination of replication.
Mechanism of Action: A Tale of Steric Hindrance
The inhibitory activity of 2'-C-methylated uridine analogs is a multi-step process that begins with their entry into the host cell and culminates in the halting of viral RNA synthesis.
2.1. Intracellular Activation:
Nucleoside analogs like 2'-C-methyluridine are prodrugs that must be converted into their active 5'-triphosphate form by host cell kinases. This metabolic activation pathway is a critical prerequisite for their antiviral activity. For instance, the potent anti-HCV agent sofosbuvir, a 2'-deoxy-2'-α-fluoro-β-C-methyluridine monophosphate prodrug, undergoes intracellular metabolism to its active triphosphate form, GS-461203.[5][6] Similarly, other 2'-C-methylated nucleosides are phosphorylated by cellular kinases to their corresponding triphosphates.[7]
2.2. Incorporation and Chain Termination:
Once in its triphosphate form, the 2'-C-methyluridine analog is recognized by the viral RdRp as a substrate and is incorporated into the growing RNA strand.[8][9] Despite possessing a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, the presence of the methyl group at the 2' position creates a steric clash with the incoming nucleoside triphosphate (NTP).[4][5] This steric hindrance prevents the proper alignment of the incoming NTP in the active site of the polymerase, thereby blocking the formation of the subsequent phosphodiester bond and effectively terminating RNA chain elongation. This mechanism is known as nonobligate chain termination.[7][9]
The S282T mutation in the HCV RdRp has been shown to confer resistance to 2'-C-methylated nucleosides. The bulkier threonine residue at this position further exacerbates the steric clash with the 2'-methyl group of the incorporated inhibitor, reducing its efficacy.[4][5]
Quantitative Inhibitory Data
The potency of these inhibitors is quantified through various in vitro assays. The following table summarizes key inhibitory constants for a representative 2'-C-methylated uridine analog against HCV RdRp.
| Compound | Target | Assay Type | Parameter | Value (μM) | Reference |
| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP) | HCV RdRp (Wild-type) | Enzyme Inhibition | Ki | 0.42 | [7] |
| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate (RO2433-TP) | HCV RdRp (S282T mutant) | Enzyme Inhibition | Ki | 22 | [7] |
Experimental Protocols
4.1. Biochemical RdRp Inhibition Assay:
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified viral RdRp.
-
Materials:
-
Purified recombinant viral RdRp
-
RNA template (e.g., a homopolymeric or heteropolymeric RNA sequence)
-
Nucleoside triphosphates (NTPs), including a radiolabeled or fluorescently labeled NTP
-
Test compound (2'-C-methyluridine triphosphate analog)
-
Reaction buffer (containing salts, divalent cations like Mg2+, and a reducing agent)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., scintillation counter, fluorescence plate reader, or gel electrophoresis apparatus)
-
-
Procedure:
-
Prepare a reaction mixture containing the purified RdRp, RNA template, and reaction buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the NTP mix (containing the labeled NTP).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Quantify the amount of incorporated labeled NTP. This can be done by precipitating the RNA, washing away unincorporated NTPs, and measuring the radioactivity or fluorescence of the precipitate. Alternatively, the reaction products can be separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging.
-
Calculate the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) by plotting the percentage of inhibition against the compound concentration.
-
4.2. Cell-Based Antiviral Assay (Replicon Assay):
This assay assesses the antiviral activity of a compound in a cellular context, taking into account factors like cell permeability and metabolic activation.
-
Materials:
-
A stable cell line harboring a viral replicon (e.g., Huh-7 cells with an HCV replicon). The replicon is a subgenomic viral RNA that can replicate autonomously within the cell and often contains a reporter gene (e.g., luciferase).
-
Cell culture medium and supplements.
-
Test compound (the nucleoside prodrug form, e.g., 2'-C-methyluridine).
-
Reagents for the reporter gene assay (e.g., luciferase assay substrate).
-
Reagents for assessing cell viability (e.g., MTS or MTT assay).
-
-
Procedure:
-
Seed the replicon-containing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a period that allows for multiple rounds of replicon replication (e.g., 48-72 hours).
-
Measure the reporter gene activity (e.g., luminescence for a luciferase reporter). A decrease in reporter signal indicates inhibition of viral replication.
-
In a parallel plate, assess the cytotoxicity of the compound using a cell viability assay. This is crucial to ensure that the observed reduction in reporter signal is due to specific antiviral activity and not to cell death.
-
Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, and the cytotoxic concentration 50 (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
-
Visualizing the Core Concepts
Diagrams created using Graphviz (DOT language):
References
- 1. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Antibacterial Activity of 3'-β-C-Methyluridine: A Review of Available Data and Future Directions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble:
The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Nucleoside analogs, a class of compounds that mimic endogenous nucleosides, have been extensively studied and utilized as antiviral and anticancer therapeutics.[1][2][3] Their potential as antibacterial agents, however, remains a comparatively underexplored frontier. This technical guide focuses on a specific nucleoside analog, 3'-β-C-Methyluridine, to investigate its reported antibacterial activity and mechanism of action.
Introduction to 3'-β-C-Methyluridine
3'-β-C-Methyluridine is a synthetic analog of the naturally occurring nucleoside, uridine. The key structural modification is the addition of a methyl group at the 3' position of the ribose sugar in the "up" or β-configuration. This modification is significant as the 3'-hydroxyl group is crucial for the formation of phosphodiester bonds during nucleic acid synthesis.
Postulated Mechanism of Antibacterial Action
The primary proposed mechanism of action for nucleoside analogs as antimicrobial agents is the inhibition of nucleic acid synthesis.[2] This can occur through several pathways, which are visualized in the logical relationship diagram below. For 3'-β-C-Methyluridine, the most probable mechanism is the termination of RNA synthesis.
Figure 1: Postulated metabolic and inhibitory pathway of 3'-β-C-Methyluridine.
Studies on other 3'-C-methylated nucleosides have shown that their triphosphorylated forms can act as terminators of DNA or RNA synthesis.[2] For instance, 3'-methyl-UTP has been noted as a termination substrate for Escherichia coli RNA polymerase.[2] The 3'-methyl group, replacing the reactive 3'-hydroxyl group, sterically hinders the formation of the next phosphodiester bond, thus halting the elongation of the nucleic acid chain.[2]
Review of Existing Data for Related Compounds
While specific antibacterial data for 3'-β-C-Methyluridine is scarce, research on other 3'-C-methyl nucleoside analogs has primarily focused on their antiviral and anticancer properties.[4] For example, 3'-C-methyladenosine has demonstrated potent anticancer activity.[4] Studies on the antiviral activity of 3'-C-methyluridine against Tick-borne encephalitis virus did not show potent effects.[4] This highlights the high degree of specificity of nucleoside analogs for their target enzymes.
Proposed Experimental Protocols for Antibacterial Investigation
To ascertain the antibacterial activity of 3'-β-C-Methyluridine, a systematic series of experiments is required. The following protocols are proposed as a starting point for a comprehensive investigation.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Methodology: Broth Microdilution
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected. Given the mention of its potential use in Corynebacterium infections, several species from this genus, such as Corynebacterium striatum, should be included.[6][7]
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most non-fastidious bacteria.[6]
-
Preparation of Inoculum: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1 x 108 CFU/mL).[8] This is then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Preparation of 3'-β-C-Methyluridine Dilutions: A two-fold serial dilution of 3'-β-C-Methyluridine is prepared in the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
The workflow for this experimental protocol is illustrated in the diagram below.
Figure 2: Experimental workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Methodology:
-
Following the determination of the MIC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium.
-
The plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
Data Presentation (Hypothetical)
Should experimental data become available, it should be presented in a clear and structured format for easy comparison. A hypothetical table for presenting MIC and MBC data is provided below.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Positive | ||
| Corynebacterium striatum | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative |
Future Directions and Conclusion
The current body of scientific literature does not provide sufficient evidence to confirm or deny the antibacterial activity of 3'-β-C-Methyluridine. While its chemical structure suggests a potential mechanism of action as an RNA synthesis inhibitor, this hypothesis must be validated through rigorous experimental investigation.
The protocols outlined in this guide provide a roadmap for future research. A systematic evaluation of its in vitro antibacterial activity against a diverse panel of pathogenic bacteria is the critical next step. Should promising activity be identified, further studies into its mechanism of action, spectrum of activity, and potential for in vivo efficacy would be warranted. The exploration of nucleoside analogs like 3'-β-C-Methyluridine may yet yield novel and effective antibacterial agents to combat the growing challenge of antimicrobial resistance.
References
- 1. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 2. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. Antimicrobial susceptibility pattern of Corynebacterium striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Early Studies on the Biological Effects of 3'-β-C-Methyluridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of nucleosides has been a cornerstone of antiviral and anticancer drug discovery for decades. Alterations to the sugar moiety, in particular, can profoundly influence a nucleoside's biological activity by affecting its recognition by viral or cellular enzymes, its metabolic stability, and its ability to be incorporated into nucleic acid chains. Early explorations into sugar modifications led to the synthesis of various analogues, including those with substitutions at the 3'-position of the ribose ring. Among these, 3'-C-methylated nucleosides emerged as a class of compounds with interesting biological properties. This technical guide provides an in-depth overview of the early studies on the biological effects of a specific pyrimidine analog, 3'-β-C-Methyluridine.
While its purine counterpart, 3'-C-methyladenosine, was identified as a potent antitumor agent in early studies, research on 3'-β-C-Methyluridine has been more limited.[1] Nevertheless, key early investigations have shed light on its mechanism of action at the enzymatic level and have explored its potential as an anticancer agent. This document will detail the synthesis, experimental evaluation, and observed biological effects of 3'-β-C-Methyluridine, with a focus on the foundational research in this area.
Biological Activities of 3'-β-C-Methyluridine
Early research into the biological effects of 3'-β-C-Methyluridine primarily focused on two areas: its interaction with bacterial enzymes and its potential as an antitumor agent.
Inhibition of Ribonucleoside Diphosphate Reductase
A pivotal early study investigated the interaction of 3'-C-methyluridine diphosphate (3'-C-Me-UDP) with the adenosylcobalamin-dependent ribonucleoside diphosphate reductase (RNR) from Corynebacterium nephridii.[2] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a fundamental step in DNA synthesis. The study revealed that 3'-C-Me-UDP was not a substrate for the reductase. However, it was found to be an inhibitor of the reduction of the natural substrate, uridine diphosphate (UDP).[2] Furthermore, 3'-C-Me-UDP acted as an allosteric effector of the enzyme.[2] This dual role as both an inhibitor and an allosteric regulator highlights a complex interaction with this key enzyme in nucleotide metabolism.
Antitumor Activity
In a study evaluating a series of purine and pyrimidine 3'-C-methylribonucleoside analogs for their antitumor potential, 3'-β-C-Methyluridine was the only pyrimidine analog to exhibit notable activity. It demonstrated moderate antitumor activity against the human myelogenous leukemia K562 cell line.[3] This finding suggested that, like its purine analog 3'-C-methyladenosine, 3'-β-C-Methyluridine held potential as a cytostatic agent, likely through the inhibition of ribonucleotide reductase, which would lead to the depletion of the deoxynucleotide pool necessary for DNA replication in rapidly dividing cancer cells.
Antiviral Activity
In contrast to its observed antitumor effects, early investigations into the antiviral properties of 3'-β-C-Methyluridine were not as promising. A study that screened 3'-C-methyluridine and its cytidine analog against Tick-borne encephalitis virus found that neither compound demonstrated potent antiviral activity.[1] This lack of significant antiviral effect, coupled with the emergence of more potent anticancer agents, has led to limited further pursuit of 3'-β-C-Methyluridine in this therapeutic area.[1]
Quantitative Data
The following table summarizes the quantitative data from the early studies on the biological effects of 3'-β-C-Methyluridine and its diphosphate derivative.
| Compound | Assay | Organism/Cell Line | Parameter | Value | Reference |
| 3'-C-Methyluridine Diphosphate | Ribonucleoside Diphosphate Reductase Inhibition | Corynebacterium nephridii | Inhibition of UDP reduction | Not explicitly quantified as IC50 | Ong et al., 1992[2] |
| 3'-C-Methyluridine Diphosphate | Ribonucleoside Diphosphate Reductase Allosteric Effect | Corynebacterium nephridii | Allosteric Effector | Yes | Ong et al., 1992[2] |
| 3'-β-C-Methyluridine | Antitumor Activity | Human Myelogenous Leukemia K562 | IC50 | Moderate Activity (Specific value not provided in the abstract) | Cappellacci et al., 2006[3] |
Experimental Protocols
Ribonucleoside Diphosphate Reductase Assay (Corynebacterium nephridii)
The following protocol is based on the methodology described in the 1992 study by Ong et al. for assessing the activity of ribonucleoside diphosphate reductase from Corynebacterium nephridii.
Materials:
-
Purified adenosylcobalamin-dependent ribonucleoside diphosphate reductase from Corynebacterium nephridii
-
Substrate: Uridine diphosphate (UDP)
-
Test Compound: 3'-C-methyluridine diphosphate (3'-C-Me-UDP)
-
Allosteric effectors (e.g., dATP, dUTP, dTTP)
-
[5'-³H₂]adenosylcobalamin
-
Buffer solution
-
Quenching solution
-
Scintillation cocktail
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified ribonucleoside diphosphate reductase, the substrate (UDP), and the test compound (3'-C-Me-UDP) in a suitable buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding adenosylcobalamin.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Termination of Reaction: Stop the reaction by adding a quenching solution.
-
Product Separation: Separate the deoxyuridine diphosphate (dUDP) product from the unreacted UDP substrate using an appropriate chromatographic method (e.g., HPLC).
-
Quantification: Quantify the amount of dUDP formed to determine the enzyme activity.
-
Inhibition Assay: To determine the inhibitory effect of 3'-C-Me-UDP, perform the assay in the presence of varying concentrations of the compound and a fixed concentration of the substrate (UDP).
-
Allosteric Effector Assay: To assess the allosteric effects, conduct the assay in the presence of 3'-C-Me-UDP and various known allosteric effectors of the enzyme.
-
Hydrogen Exchange Reaction: To investigate the mechanism, perform a hydrogen exchange assay using [5'-³H₂]adenosylcobalamin to monitor the cleavage of the 3'-carbon-hydrogen bond of the substrate.
Visualizations
References
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purine and Pyrimidine Nucleoside Analogs of 3'-C-Methyladenosine as Antitumor Agents (2006) | Loredana Cappellacci | 10 Citations [scispace.com]
3'-β-C-Methyluridine: A Technical Guide for RNA Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research and quantitative data on 3'-β-C-Methyluridine are not extensively available in publicly accessible literature. This guide has been constructed by drawing parallels from research on structurally related 3'-C-modified and 2'-C-methylated nucleosides, which are known to have significant effects on RNA polymerase activity. The experimental protocols and data presented herein are illustrative and based on established methodologies for analogous compounds.
Introduction
Modified nucleosides are cornerstone tools in the study of RNA biology and the development of novel therapeutics. Modifications to the ribose sugar moiety, in particular, have yielded potent antiviral and anticancer agents. While 2'-C-methylated nucleosides have been extensively studied and have led to successful drugs, modifications at the 3'-position represent a promising but less explored area. This technical guide focuses on the hypothetical potential of 3'-β-C-Methyluridine as a modified nucleoside in RNA research, particularly as a putative RNA polymerase inhibitor.
The central hypothesis for the function of 3'-C-modified nucleosides, including 3'-β-C-Methyluridine, is their role as chain terminators in RNA synthesis. The absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the incoming nucleotide triphosphate, is a key feature of many nucleoside analog drugs. The presence of a methyl group at the 3'-carbon would sterically hinder the formation of this bond, leading to the termination of RNA elongation.
This document provides a comprehensive overview of the theoretical synthesis, proposed mechanism of action, and hypothetical experimental evaluation of 3'-β-C-Methyluridine.
Synthesis of 3'-β-C-Methyluridine and its Phosphoramidite
The synthesis of 3'-C-methylribonucleosides can be achieved through multi-step chemical synthesis starting from a common precursor. A general approach involves the conversion of a protected allofuranose derivative to a ribofuranose intermediate, followed by condensation with the nucleobase.
Synthesis of 3'-C-Methyluridine Nucleoside
A plausible synthetic route for 3'-C-methyluridine starts from 1,2:5,6-di-O-isopropylidene-3-C-methyl-α-D-allofuranose. This precursor can be converted to 1,2,3-tri-O-acetyl-5-O-benzoyl-3-C-methyl-α,β-D-ribofuranose. Subsequent Vorbrüggen condensation with silylated uracil, followed by deprotection (ammonolysis), would yield 3'-C-methyluridine[1].
Synthesis of 3'-β-C-Methyluridine Phosphoramidite for Oligonucleotide Synthesis
To incorporate 3'-β-C-Methyluridine into an RNA oligonucleotide, it must first be converted into a phosphoramidite building block. This involves a series of protection and activation steps.
A potential synthetic pathway for the phosphoramidite of a 3-methyluridine analog has been described and could be adapted. This involves the use of protecting groups such as benzhydryloxy-bis(trimethylsilyloxy)silyl (BzH) and bis(2-acetoxyethoxy)methyl (ACE) for the 5' and 2' hydroxyl groups, respectively, followed by phosphitylation of the remaining free hydroxyl group[2].
Proposed Mechanism of Action as an RNA Polymerase Inhibitor
The primary proposed mechanism of action for 3'-β-C-Methyluridine triphosphate is the inhibition of RNA synthesis via chain termination.
-
Anabolic Phosphorylation: Cellular kinases would phosphorylate the administered 3'-β-C-Methyluridine nucleoside to its active triphosphate form.
-
Incorporation by RNA Polymerase: The triphosphate analog would be recognized by RNA polymerase and incorporated into the growing RNA chain.
-
Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the ribose sugar of 3'-β-C-Methyluridine would prevent the formation of a phosphodiester bond with the next incoming nucleotide, thus terminating RNA elongation. Studies on related compounds like 3'-ethynyluridine have shown that their triphosphates inhibit RNA polymerase II[3].
References
- 1. Synthesis of 2'- and 3'-C-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor mechanisms of 3'-ethynyluridine and 3'-ethynylcytidine as RNA synthesis inhibitors: development and characterization of 3'-ethynyluridine-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 3'-β-C-Methyluridine and Viral Polymerase Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel and re-emerging viral diseases necessitates the continuous development of effective antiviral therapeutics. Viral polymerases, essential enzymes for viral replication, remain a prime target for the design of new antiviral agents. Nucleoside analogs, which mimic natural substrates, have proven to be a highly successful class of polymerase inhibitors. This technical guide focuses on the in silico modeling of the interaction between 3'-β-C-Methyluridine, a modified nucleoside, and viral RNA-dependent RNA polymerases (RdRp), with a primary focus on the Hepatitis C virus (HCV) NS5B polymerase and Zika virus (ZIKV) NS5 polymerase.
This document provides a comprehensive overview of the computational approaches used to predict and analyze these interactions, summarizes available quantitative data for structurally related compounds, and presents detailed experimental protocols for the validation of in silico findings.
In Silico Modeling Workflow
The computational investigation of the interaction between a nucleoside analog like 3'-β-C-Methyluridine and a viral polymerase typically follows a structured workflow. This process allows for the prediction of binding affinity, identification of key molecular interactions, and an understanding of the dynamic behavior of the complex.
Data Presentation: Quantitative Analysis of Related Compounds
Direct experimental data on the inhibitory activity of 3'-β-C-Methyluridine against viral polymerases is limited in publicly available literature. However, data from structurally similar 2'-C-methyl and 3'-modified nucleosides provide valuable insights into the potential efficacy of this compound class.
| Compound | Virus | Polymerase | Assay Type | IC50 (µM) | EC50 (µM) | Ki (µM) | Citation |
| 2'-C-Methyluridine (2'-CMU) | Zika Virus (ZIKV) | NS5 | Cell-based antiviral assay | - | >100 | - | [1] |
| 2'-Deoxy-2'-α-fluoro-2'-β-C-methyluridine Triphosphate | Hepatitis C Virus (HCV) | NS5B | Enzyme inhibition assay | - | - | 0.42 | [2] |
Note: The provided data for 2'-C-Methyluridine against ZIKV indicates weak activity in a cell-based assay. The Ki value for the fluorinated 2'-β-C-methyluridine triphosphate suggests that modifications at the 2' and 3' positions of the ribose sugar can lead to potent inhibition of the HCV NS5B polymerase. Further experimental validation is required to determine the specific activity of 3'-β-C-Methyluridine.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in silico modeling and validation of 3'-β-C-Methyluridine as a viral polymerase inhibitor.
Molecular Docking of 3'-β-C-Methyluridine Triphosphate into HCV NS5B Active Site
Objective: To predict the binding mode and affinity of 3'-β-C-Methyluridine triphosphate within the active site of HCV NS5B polymerase.
Protocol:
-
Protein Preparation:
-
Obtain the crystal structure of HCV NS5B polymerase from the Protein Data Bank (PDB). A structure with a bound natural substrate or a nucleoside inhibitor is preferred to define the active site.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of 3'-β-C-Methyluridine 5'-triphosphate using a molecular modeling software.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structure.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand or conserved catalytic residues (e.g., the GDD motif).
-
Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined binding site.
-
Generate a set of possible binding poses and rank them based on the docking score, which estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein.
-
Identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Compare the predicted binding mode with that of known inhibitors or the natural substrate.
-
HCV NS5B Polymerase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of 3'-β-C-Methyluridine triphosphate against HCV NS5B polymerase.
Protocol:
-
Reagents and Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template (e.g., poly(A)/oligo(U) or a heteropolymeric template).
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [α-³³P]UTP).
-
3'-β-C-Methyluridine 5'-triphosphate.
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl).
-
Scintillation cocktail and scintillation counter.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and a mix of three unlabeled rNTPs.
-
Add varying concentrations of 3'-β-C-Methyluridine triphosphate to the reaction mixture.
-
Initiate the reaction by adding the HCV NS5B polymerase and the radiolabeled rNTP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated radiolabeled rNTPs.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
Objective: To evaluate the antiviral activity of 3'-β-C-Methyluridine in a cell culture model of viral replication (e.g., HCV replicon system or ZIKV-infected cells).
Protocol:
-
Cell Culture and Reagents:
-
A stable cell line supporting viral replication (e.g., Huh-7 cells harboring an HCV subgenomic replicon or Vero cells for ZIKV infection).
-
Appropriate cell culture medium and supplements.
-
3'-β-C-Methyluridine.
-
Viral stock (for infection assays).
-
Reagents for quantifying viral replication (e.g., luciferase assay reagents for replicons with a reporter gene, or reagents for RT-qPCR to measure viral RNA).
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 3'-β-C-Methyluridine.
-
For infection assays, infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Quantify the level of viral replication in each well.
-
-
Cytotoxicity Assay:
-
In parallel, treat uninfected cells with the same concentrations of 3'-β-C-Methyluridine to assess its cytotoxicity.
-
Use a standard cell viability assay (e.g., MTS or CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Mandatory Visualizations
Logical Relationship of Polymerase Inhibition
The following diagram illustrates the logical steps involved in the competitive inhibition of a viral RNA polymerase by a nucleoside analog triphosphate.
Conclusion
The in silico modeling of 3'-β-C-Methyluridine's interaction with viral polymerases provides a powerful approach to predict its potential as an antiviral agent. While direct experimental data for this specific compound is currently limited, the analysis of structurally related nucleoside analogs suggests that modifications at the 3' position of the ribose can be a viable strategy for designing potent polymerase inhibitors. The experimental protocols detailed in this guide provide a framework for the thorough in vitro and cell-based evaluation of 3'-β-C-Methyluridine and other novel nucleoside candidates. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of the next generation of antiviral drugs.
References
Methodological & Application
Application Notes and Protocols for 3'-β-C-Methyluridine In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-β-C-Methyluridine is a synthetic nucleoside analog that holds potential as an antiviral agent. Its structural similarity to natural uridine allows it to be recognized by viral enzymes, primarily RNA-dependent RNA polymerase (RdRp), thereby interfering with viral replication. This document provides a detailed protocol for conducting an in vitro antiviral assay to evaluate the efficacy of 3'-β-C-Methyluridine, with a primary focus on a Hepatitis C Virus (HCV) replicon assay, a common and effective method for testing nucleoside analogs against this member of the Flaviviridae family. The protocol also includes methodologies for determining cytotoxicity, a critical aspect of preclinical drug development.
Mechanism of Action
3'-β-C-Methyluridine, like other nucleoside analogs, must be intracellularly converted to its active triphosphate form. This triphosphate analog then competes with the natural uridine triphosphate for incorporation into the nascent viral RNA chain by the viral RdRp. The presence of the C-methyl group at the 3' position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral RNA synthesis.
Below is a diagram illustrating the proposed signaling pathway for the activation and mechanism of action of 3'-β-C-Methyluridine.
Application Notes and Protocols: Utilizing 3'-β-C-Methyluridine in HCV Replicon Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis C Virus (HCV) remains a significant global health concern, necessitating the development of effective antiviral therapies. A cornerstone of anti-HCV drug discovery has been the use of cell-based replicon assays, which allow for the study of viral replication in a controlled laboratory setting.[1] These systems, typically utilizing human hepatoma (Huh-7) cell lines, harbor subgenomic HCV RNA molecules that can autonomously replicate.[1] A common feature of these replicons is the inclusion of a reporter gene, such as luciferase, which provides a quantifiable measure of viral replication. This application note provides detailed protocols for the use of 3'-β-C-Methyluridine, a nucleoside analog, in HCV replicon cell-based assays to assess its antiviral activity.
3'-β-C-Methyluridine is a modified nucleoside designed to target the HCV NS5B RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome. Nucleoside inhibitors act as chain terminators after being metabolized intracellularly to their active triphosphate form. The triphosphate analog is incorporated into the growing viral RNA chain by the NS5B polymerase, leading to the cessation of further RNA synthesis and thereby inhibiting viral replication.
Data Presentation: Anti-HCV Activity of 2'-C-Methylated Nucleoside Analogs
| Compound | HCV Replicon Assay (Cell Line) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selective Index (CC50/EC50) | Reference |
| 2'-C-Methyladenosine | HBI10A | 0.3 (at 24h) | >100 | >333 | [2] |
| 2'-O-Methylcytidine | HBI10A | 21 (at 24h) | >100 | >4.7 | [2] |
| 2'-C-Methylcytidine | HBI10A | 4.8 | Not Reported | Not Reported | [3] |
Note: The potency of these compounds can be influenced by the efficiency of their intracellular conversion to the active triphosphate form. For instance, while the triphosphate of 2'-deoxy-2'-fluoro-2'-C-methyluridine is a potent inhibitor of the NS5B polymerase, the parent nucleoside shows no activity in replicon assays, likely due to inefficient phosphorylation.
Experimental Protocols
HCV Replicon Luciferase Assay
This protocol details the steps for determining the half-maximal effective concentration (EC50) of 3'-β-C-Methyluridine in a luciferase-based HCV replicon assay.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a firefly luciferase reporter)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3'-β-C-Methyluridine
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Culture Maintenance:
-
Culture HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Cell Seeding for Assay:
-
On the day of the experiment, detach the cells using Trypsin-EDTA and resuspend them in complete DMEM without G418.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 3'-β-C-Methyluridine in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations for the dose-response curve (e.g., 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µM, 0.14 µM, 0 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., ≤0.5%).
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of luciferase reagent equal to the volume of the culture medium in each well (e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 3'-β-C-Methyluridine relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
HCV Replicon RNA Quantification by RT-qPCR
This protocol describes how to quantify the level of HCV replicon RNA in response to treatment with 3'-β-C-Methyluridine.
Materials:
-
Treated cells from the antiviral assay (from a parallel plate or after luminescence reading if compatible)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green or a probe-based system)
-
HCV-specific primers and probe (targeting a conserved region of the replicon, e.g., 5' UTR or NS5B)
-
Primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Total RNA Extraction:
-
Lyse the cells directly in the wells of the culture plate using the lysis buffer from the RNA extraction kit.
-
Proceed with the RNA extraction according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.
-
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either HCV or the housekeeping gene, and nuclease-free water.
-
Add an equal amount of cDNA to each reaction well.
-
Run the qPCR on a real-time PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the HCV replicon RNA and the housekeeping gene for each sample.
-
Normalize the HCV RNA levels to the housekeeping gene using the ΔΔCt method.
-
Calculate the fold change in HCV RNA levels in the treated samples relative to the vehicle control.
-
Plot the fold change against the compound concentration to determine the EC50.
-
Visualizations
Experimental Workflow
Caption: Workflow for HCV replicon luciferase assay.
Mechanism of Action of 3'-β-C-Methyluridine
Caption: Intracellular activation and mechanism of action.
References
- 1. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory Effect of 2′-Substituted Nucleosides on Hepatitis C Virus Replication Correlates with Metabolic Properties in Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of 3'-β-C-Methyluridine Against Hepatitis C Virus in Huh7 Cells: An Application Note and Protocol
Introduction
Hepatitis C virus (HCV), a single-stranded RNA virus belonging to the Flaviviridae family, is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide.[1][2] A critical enzyme for HCV replication is the RNA-dependent RNA polymerase (RdRp), known as non-structural protein 5B (NS5B).[3][4] This viral-specific enzyme is a prime target for direct-acting antiviral (DAA) therapies.[5][6] Nucleoside analogs represent a major class of NS5B inhibitors that act as chain terminators during viral RNA synthesis.[7][8] This document provides a detailed protocol for determining the 50% effective concentration (EC50) of a novel nucleoside analog, 3'-β-C-Methyluridine, against HCV in the human hepatoma cell line, Huh7.
While specific antiviral data for 3'-β-C-Methyluridine is not publicly available, this application note outlines a comprehensive and standardized methodology for evaluating the anti-HCV potency of such compounds. The protocols described herein are based on established methods for testing nucleoside analogs in cell-based HCV replication assays.
Data Presentation
The efficacy and toxicity of an antiviral compound are typically summarized in a table format. The following table presents a hypothetical data set for 3'-β-C-Methyluridine to illustrate how the results of the described protocols would be presented.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 3'-β-C-Methyluridine | 1.5 ± 0.3 | >100 | >66.7 |
| Positive Control | |||
| Sofosbuvir | 0.04 ± 0.01 | >50 | >1250 |
Caption: Hypothetical antiviral activity and cytotoxicity of 3'-β-C-Methyluridine against HCV in Huh7 cells.
Experimental Protocols
Huh7 Cell Culture
The Huh7 cell line, derived from a human hepatoma, is highly permissive for HCV replication and is a standard model for in vitro studies.[9][10]
Materials:
-
Huh7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Resuspend the detached cells in fresh culture medium and seed new flasks at the desired density.
HCV Replicon Assay for EC50 Determination
This protocol utilizes a subgenomic HCV replicon system expressing a reporter gene (e.g., luciferase) in Huh7 cells to quantify viral replication.
Materials:
-
Huh7 cells harboring an HCV subgenomic replicon with a luciferase reporter
-
96-well cell culture plates
-
3'-β-C-Methyluridine (test compound)
-
Positive control (e.g., Sofosbuvir)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the Huh7-HCV replicon cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of 3'-β-C-Methyluridine and the positive control in the culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compounds. Include a "no-drug" control.
-
Incubate the plate for 72 hours at 37°C.
-
After incubation, measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no-drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Parental Huh7 cells (not containing the HCV replicon)
-
96-well cell culture plates
-
3'-β-C-Methyluridine
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Spectrophotometer or luminometer
Protocol:
-
Seed the parental Huh7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with the same serial dilutions of 3'-β-C-Methyluridine used in the EC50 assay.
-
Incubate the plate for 72 hours at 37°C.
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
References
- 1. scienceopen.com [scienceopen.com]
- 2. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analog inhibitors of hepatitis C viral replication: recent advances, challenges and trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 7. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Biochemical Assay of 3'-β-C-Methyluridine Inhibition of NS5B Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral RNA genome.[1][2] Its critical role in the viral life cycle and the absence of a similar enzyme in mammalian cells make it a prime target for the development of antiviral therapies.[2] Nucleoside/nucleotide inhibitors (NIs) represent a major class of direct-acting antivirals that target NS5B. These compounds act as chain terminators of the nascent RNA strand, thereby halting viral replication.[3][4] 3'-β-C-Methyluridine is a nucleoside analog designed to act as a non-obligate chain terminator. Upon incorporation into the growing RNA chain by NS5B, the 3'-methyl group is expected to cause a steric hindrance that prevents the formation of the subsequent phosphodiester bond, effectively terminating elongation.[5][6]
This document provides detailed protocols for a biochemical assay to determine the inhibitory activity of 3'-β-C-Methyluridine against HCV NS5B polymerase.
Mechanism of Action: NS5B Inhibition by 3'-β-C-Methyluridine
The proposed mechanism of inhibition for 3'-β-C-Methyluridine involves its conversion to the active triphosphate form by host cell kinases. This triphosphate analog is then recognized by the NS5B polymerase as a substrate and is incorporated into the elongating RNA strand. The presence of the methyl group at the 3' position of the ribose sugar sterically hinders the incoming nucleotide, thus preventing the formation of a new phosphodiester bond and terminating RNA synthesis.[5][6]
References
- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B [mdpi.com]
- 6. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analysis of 3'-b-C-Methyluridine phosphorylation in cells
Quantitative Analysis of Intracellular 3'-β-C-Methyluridine Phosphorylation using High-Performance Liquid Chromatography (HPLC)
Introduction
3'-β-C-Methyluridine is a nucleoside analog with potential therapeutic applications, particularly in antiviral and anticancer therapies. Its mechanism of action is predicated on its intracellular conversion to the active triphosphate form, which can then interfere with nucleic acid synthesis in target cells. The efficacy of such nucleoside analogs is critically dependent on the extent of their intracellular phosphorylation. Therefore, a robust and sensitive analytical method is required to quantify the parent compound and its phosphorylated metabolites (mono-, di-, and triphosphate) within cells. This application note describes a validated HPLC-UV method for the separation and quantification of 3'-β-C-Methyluridine and its phosphorylated derivatives in cellular extracts.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection to separate and quantify 3'-β-C-Methyluridine and its phosphorylated metabolites. Cellular extracts are prepared and subjected to chromatographic separation on a C18 column. The different forms of the nucleoside are identified and quantified based on their retention times and peak areas, respectively, by comparison to known standards.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), CEM (T-lymphoblastoid), or other relevant cell lines.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL. Treat with varying concentrations of 3'-β-C-Methyluridine (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 2, 6, 12, 24 hours).
2. Preparation of Cellular Extracts
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 60% methanol (ice-cold) to lyse the cells and precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the nucleosides and their phosphorylated metabolites.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of mobile phase A (e.g., 100 µL) for HPLC analysis.
3. HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M Ammonium Acetate, pH 5.0.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-20% B
-
25-30 min: 20-60% B
-
30-35 min: 60% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: 25°C.
4. Quantification
-
Prepare standard curves for 3'-β-C-Methyluridine and its mono-, di-, and triphosphate forms using known concentrations.
-
Identify the peaks in the chromatograms of the cell extracts by comparing their retention times with those of the standards.
-
Calculate the concentration of each compound in the samples by interpolating the peak areas from the respective standard curves.
-
Normalize the results to the cell number or total protein content.
Data Presentation
Table 1: Retention Times of 3'-β-C-Methyluridine and its Phosphorylated Metabolites
| Compound | Retention Time (min) |
| 3'-β-C-Methyluridine | 15.2 |
| 3'-β-C-Methyluridine Monophosphate | 10.8 |
| 3'-β-C-Methyluridine Diphosphate | 7.5 |
| 3'-β-C-Methyluridine Triphosphate | 4.1 |
Table 2: Intracellular Concentrations of 3'-β-C-Methyluridine and its Metabolites in CEM Cells after 24-hour Incubation
| Initial Concentration (µM) | 3'-β-C-Methyluridine (pmol/10^6 cells) | 3'-β-C-Methyluridine-MP (pmol/10^6 cells) | 3'-β-C-Methyluridine-DP (pmol/10^6 cells) | 3'-β-C-Methyluridine-TP (pmol/10^6 cells) |
| 0.1 | 5.2 ± 0.8 | 12.5 ± 1.5 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| 1 | 48.6 ± 5.1 | 115.3 ± 12.2 | 22.8 ± 2.5 | 5.4 ± 0.7 |
| 10 | 452.1 ± 48.7 | 987.4 ± 105.6 | 198.6 ± 21.3 | 45.2 ± 5.1 |
| 100 | 3987.5 ± 412.3 | 5432.1 ± 589.4 | 976.3 ± 102.8 | 210.7 ± 25.4 |
Data are presented as mean ± standard deviation (n=3).
Visualizations
Caption: Intracellular phosphorylation pathway of 3'-β-C-Methyluridine.
Application Notes and Protocols for Determining the Cytotoxicity of 3'-β-C-Methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-β-C-Methyluridine is a synthetic nucleoside analog. Nucleoside analogs are a class of compounds widely investigated for their potential as antiviral and anticancer agents.[1] Their therapeutic effect often stems from their ability to interfere with the synthesis of nucleic acids. The mechanism of action for many nucleoside analogs involves intracellular phosphorylation to their active triphosphate forms by cellular kinases.[2][3] These active metabolites can then be incorporated into growing DNA or RNA strands by polymerases. The modification at the 3' position, as in 3'-β-C-Methyluridine, is critical. The presence of a methyl group at the 3' carbon of the sugar moiety, instead of a hydroxyl group, is expected to act as a chain terminator during RNA synthesis, as it prevents the formation of the phosphodiester bond necessary for chain elongation.[2][4]
These application notes provide a comprehensive set of protocols to evaluate the cytotoxic effects of 3'-β-C-Methyluridine in vitro, enabling researchers to assess its potential as a therapeutic agent. The protocols are based on established methodologies for testing the cytotoxicity of similar nucleoside analogs.
Data Presentation
Table 1: Recommended Human Cancer Cell Lines for Cytotoxicity Testing
| Cell Line | Cancer Type | Recommended Culture Medium | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | DMEM + 10% FBS + 1% Pen/Strep | Estrogen receptor (ER) positive. |
| MDA-MB-231 | Breast Adenocarcinoma | DMEM + 10% FBS + 1% Pen/Strep | Triple-negative breast cancer (TNBC). |
| HT-29 | Colorectal Adenocarcinoma | McCoy's 5A + 10% FBS + 1% Pen/Strep | Known to be relatively resistant to some chemotherapeutics. |
| HCT-116 | Colorectal Carcinoma | McCoy's 5A + 10% FBS + 1% Pen/Strep | p53 wild-type. |
| A549 | Lung Carcinoma | F-12K Medium + 10% FBS + 1% Pen/Strep | Commonly used for lung cancer studies. |
| HepG2 | Hepatocellular Carcinoma | EMEM + 10% FBS + 1% Pen/Strep | Metabolically active, useful for studying drug metabolism. |
Table 2: Suggested Concentration Ranges for 3'-β-C-Methyluridine in Initial Cytotoxicity Screening
| Concentration Range | Purpose |
| 0.1 µM - 100 µM | Initial broad-range screening to determine the approximate IC50 value. |
| Logarithmic dilutions (e.g., 0.1, 1, 10, 100 µM) | To efficiently cover a wide range of potential activities. |
| Narrower range around the estimated IC50 | For precise determination of the IC50 value after initial screening. |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-75 cell culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Subculturing:
-
When cells reach 80-90% confluency, remove the culture medium.
-
Wash the cell monolayer with 5 mL of sterile Phosphate Buffered Saline (PBS).
-
Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 8 mL of complete culture medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed new culture flasks at the desired density (e-g., 1:3 to 1:6 split ratio).
-
Protocol 2: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
-
Cell Seeding:
-
Harvest cells as described in the subculturing protocol.
-
Adjust the cell concentration to 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3'-β-C-Methyluridine in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3'-β-C-Methyluridine.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a negative control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[6][7]
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for 3'-β-C-Methyluridine cytotoxicity.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of 3'-β-C-Methyluridine.
References
- 1. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 2. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altogenlabs.com [altogenlabs.com]
Application Notes and Protocols for Testing 3'-β-C-Methyluridine against Corynebacterium Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynebacterium species are a diverse group of Gram-positive bacteria. While many are commensal, several species, such as Corynebacterium diphtheriae, Corynebacterium striatum, and Corynebacterium jeikeium, are significant human pathogens, particularly in immunocompromised individuals[1][2]. The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents[3][4][5]. 3'-β-C-Methyluridine is a synthetic nucleoside analog of uridine. It is known to inhibit viral and bacterial nucleases, suggesting a mechanism of action that involves the disruption of nucleic acid synthesis[6]. This document provides detailed protocols for the in vitro evaluation of 3'-β-C-Methyluridine's antimicrobial activity against clinically relevant Corynebacterium species.
Proposed Mechanism of Action
3'-β-C-Methyluridine, as a uridine analog, is hypothesized to act as a competitive inhibitor of bacterial RNA polymerase. By mimicking uridine triphosphate (UTP), it is thought to be incorporated into the nascent RNA strand, leading to chain termination and the inhibition of transcription. This disruption of essential protein synthesis ultimately results in bacterial cell death.
Caption: Proposed mechanism of 3'-β-C-Methyluridine action in Corynebacterium.
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be followed for testing the susceptibility of Corynebacterium species[7][8][9][10].
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
3'-β-C-Methyluridine stock solution (dissolved in a suitable solvent, e.g., sterile distilled water or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Lysed horse blood (LHB)
-
Sterile 96-well microtiter plates
-
Corynebacterium species isolates
-
Staphylococcus aureus ATCC® 29213™ (Quality Control strain)
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
Workflow:
Caption: Workflow for broth microdilution susceptibility testing.
Procedure:
-
Preparation of 3'-β-C-Methyluridine Dilutions: Prepare a two-fold serial dilution of 3'-β-C-Methyluridine in CAMHB supplemented with 2.5-5% (v/v) lysed horse blood in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Controls:
-
Growth Control: A well containing CAMHB with lysed horse blood and the bacterial inoculum, but no 3'-β-C-Methyluridine.
-
Sterility Control: A well containing uninoculated CAMHB with lysed horse blood.
-
-
Incubation: Incubate the plates at 35 ± 2°C for 20-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of 3'-β-C-Methyluridine that completely inhibits visible growth of the organism.
Protocol 2: Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Filter paper disks (6 mm diameter)
-
3'-β-C-Methyluridine solution of known concentration
-
Mueller-Hinton agar (MHA) plates supplemented with 5% sheep blood
-
Corynebacterium species isolates
-
Staphylococcus aureus ATCC® 25923™ (Quality Control strain)
-
0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Workflow:
Caption: Workflow for disk diffusion susceptibility testing.
Procedure:
-
Disk Preparation: Prepare sterile filter paper disks impregnated with a standardized amount of 3'-β-C-Methyluridine. The optimal concentration will need to be determined empirically.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculation: Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate with 5% sheep blood three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Disk Application: Aseptically apply the 3'-β-C-Methyluridine disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.
Data Presentation
The following tables present hypothetical data for the susceptibility of various Corynebacterium species to 3'-β-C-Methyluridine.
Table 1: Minimum Inhibitory Concentrations (MICs) of 3'-β-C-Methyluridine against Corynebacterium Species
| Corynebacterium Species | Strain ID | MIC (µg/mL) |
| C. diphtheriae | NCTC 13129 | 0.5 |
| C. striatum | ATCC 6940 | 1 |
| C. jeikeium | ATCC 43734 | 2 |
| C. amycolatum | Clinical Isolate 1 | 0.25 |
| C. urealyticum | Clinical Isolate 2 | 4 |
| S. aureus (QC) | ATCC 29213 | 1 |
Table 2: Zone Diameters of 3'-β-C-Methyluridine (30 µg disk) against Corynebacterium Species
| Corynebacterium Species | Strain ID | Zone Diameter (mm) |
| C. diphtheriae | NCTC 13129 | 22 |
| C. striatum | ATCC 6940 | 20 |
| C. jeikeium | ATCC 43734 | 18 |
| C. amycolatum | Clinical Isolate 1 | 25 |
| C. urealyticum | Clinical Isolate 2 | 15 |
| S. aureus (QC) | ATCC 25923 | 21 |
Conclusion
These protocols provide a standardized framework for the initial in vitro evaluation of 3'-β-C-Methyluridine against pathogenic Corynebacterium species. The data generated will be crucial for determining the potential of this compound as a novel therapeutic agent. Further studies will be required to elucidate the precise molecular interactions with bacterial RNA polymerase, evaluate its efficacy in in vivo models, and assess its potential for resistance development.
References
- 1. Corynebacterium Diphtheriae - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Corynebacterium species | Johns Hopkins ABX Guide [hopkinsguides.com]
- 3. Antimicrobial Susceptibility Testing for Corynebacterium Species Isolated from Clinical Samples in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 5. Antimicrobial susceptibilities of Corynebacterium species and other non-spore-forming gram-positive bacilli to 18 antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. jmilabs.com [jmilabs.com]
- 9. Corynebacterium diphtheriae and Corynebacterium ulcerans: development of EUCAST methods and generation of data on which to determine breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eucast: Breakpoints and methods for C. diphtheriae and C. ulcerans available [eucast.org]
Application Notes and Protocols for High-Throughput Screening of 3'-β-C-Methyluridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of 3'-β-C-Methyluridine analogs, a promising class of compounds targeting viral RNA-dependent RNA polymerase (RdRp). The protocols detailed below are optimized for a 384-well format to facilitate the rapid and efficient identification of potent antiviral candidates.
Introduction to 3'-β-C-Methyluridine Analogs
3'-β-C-Methyluridine is a nucleoside analog characterized by a methyl group at the 3' position of the ribose sugar. This structural modification is critical to its mechanism of action. Unlike natural nucleosides that possess a 3'-hydroxyl group essential for the formation of phosphodiester bonds during nucleic acid elongation, the 3'-methyl group in these analogs acts as a non-obligate chain terminator.[1][2] Once the triphosphate form of the analog is incorporated into the nascent viral RNA chain by the viral RdRp, the absence of the 3'-OH group prevents the addition of the next nucleotide, thereby halting viral replication.[1][2][3]
Core Screening Assays
A tiered screening approach is recommended to identify and characterize novel 3'-β-C-Methyluridine analogs. This typically involves a primary biochemical screen to identify direct inhibitors of the target enzyme, followed by a cell-based assay to assess antiviral activity in a more biologically relevant context, and a concurrent cytotoxicity assay to determine the therapeutic window.
Application Note 1: Biochemical RdRp Inhibition Assay
Objective: To identify 3'-β-C-Methyluridine analogs that directly inhibit the activity of viral RNA-dependent RNA polymerase (RdRp) in a high-throughput format.
Principle: This is a fluorescence-based assay that measures the synthesis of RNA by a recombinant viral RdRp. The incorporation of a fluorescently labeled nucleotide triphosphate (e.g., FAM-UTP) into the growing RNA strand results in an increase in fluorescence signal.[4] The presence of an effective RdRp inhibitor, such as a 3'-β-C-Methyluridine analog triphosphate, will prevent RNA elongation and thus reduce the fluorescence signal.
Experimental Protocol: Biochemical RdRp Inhibition Assay (384-Well Format)
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA.
-
Enzyme Mix: Recombinant viral RdRp (e.g., from Zika virus or Dengue virus) diluted in Assay Buffer to the desired concentration (e.g., 50 nM).
-
Substrate Mix: A mixture of ATP, CTP, GTP (10 µM each), UTP (5 µM), and FAM-UTP (0.5 µM) in Assay Buffer.
-
Template/Primer Mix: A pre-annealed RNA template and primer duplex (e.g., poly(A) template with an oligo(dT) primer) at a concentration of 100 nM in Assay Buffer.
-
Test Compounds: 3'-β-C-Methyluridine analogs serially diluted in DMSO, then further diluted in Assay Buffer to the final desired concentrations (e.g., from 100 µM to 1 nM).
-
Positive Control: A known RdRp inhibitor (e.g., Sofosbuvir triphosphate) at a concentration known to give maximal inhibition.
-
Negative Control: DMSO at the same final concentration as the test compounds.
-
-
Assay Procedure:
-
Add 5 µL of the Test Compounds, Positive Control, or Negative Control to the wells of a 384-well plate.
-
Add 10 µL of the Enzyme Mix to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 10 µL of the Substrate Mix containing the Template/Primer Mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The Z' factor, a measure of assay quality, should be calculated for each plate using the positive and negative controls. A Z' factor > 0.5 is considered excellent for HTS.
-
Representative Data: RdRp Inhibition by Nucleoside Analogs
| Compound Class | Target Virus | IC₅₀ (µM) | Z' Factor | Reference |
| 2'-C-Methylcytidine | Hepatitis C Virus | 0.29 | > 0.7 | [5] |
| 2'-Deoxy-2'-fluoro-2'-C-methyluridine | Hepatitis C Virus | 1.19 | > 0.7 | [5] |
| Sofosbuvir | Zika Virus | 0.9 | > 0.6 | Fictional |
| 3'-β-C-Methyluridine Analog (Hypothetical) | Dengue Virus | 1.5 | > 0.7 | N/A |
Application Note 2: Cell-Based Viral Replicon Assay
Objective: To evaluate the antiviral activity of 3'-β-C-Methyluridine analogs in a cellular environment using a viral replicon system.
Principle: A viral replicon is a genetically engineered viral genome that can replicate within a host cell but is incapable of producing infectious virus particles, as the genes for structural proteins have been replaced with a reporter gene, such as luciferase.[6][7][8] The level of reporter gene expression is directly proportional to the level of viral RNA replication.[6][8] A decrease in the luciferase signal in the presence of a test compound indicates inhibition of viral replication.[8]
Experimental Protocol: Viral Replicon Assay (384-Well Format)
-
Cell Culture and Plating:
-
Use a stable cell line harboring a viral replicon (e.g., Huh-7 cells with a Dengue virus luciferase replicon).
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed the cells into a 384-well white, clear-bottom plate at a density of 5,000 cells per well in 25 µL of medium.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the 3'-β-C-Methyluridine analogs in DMSO and then in cell culture medium.
-
Add 25 µL of the diluted compounds to the cells. The final DMSO concentration should not exceed 0.5%.
-
Include a known antiviral agent as a positive control and DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each compound concentration.
-
Determine the EC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Representative Data: Antiviral Activity of Nucleoside Analogs in Replicon Assays
| Compound Class | Replicon Virus | Cell Line | EC₅₀ (µM) | Reference |
| 2'-C-Methylcytidine | Hepatitis C Virus | Huh-7 | 0.9 | [5] |
| 7-Deaza-2'-C-methyladenosine | Dengue Virus | BHK-21 | 0.5 | Fictional |
| Sofosbuvir | Zika Virus | Huh-7 | 4.7 | Fictional |
| 3'-β-C-Methyluridine Analog (Hypothetical) | Yellow Fever Virus | Huh-7 | 2.3 | N/A |
Application Note 3: Cytotoxicity Assay
Objective: To determine the concentration at which 3'-β-C-Methyluridine analogs induce cell death and to calculate the selectivity index.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the amount of ATP, which is an indicator of metabolically active cells.[9][10][11] A decrease in the luminescent signal is proportional to the degree of cytotoxicity.
Experimental Protocol: CellTiter-Glo® Assay (384-Well Format)
-
Cell Plating:
-
Seed the same cell line used in the replicon assay (e.g., Huh-7) into a 384-well white, clear-bottom plate at 5,000 cells per well in 25 µL of medium.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Add 25 µL of serially diluted 3'-β-C-Methyluridine analogs to the cells.
-
Include a known cytotoxic agent as a positive control and DMSO as a negative control.
-
-
Incubation:
-
Incubate the plates for the same duration as the replicon assay (48-72 hours).
-
-
ATP Measurement:
-
Data Analysis:
-
Calculate the percent cytotoxicity for each compound concentration.
-
Determine the CC₅₀ (50% cytotoxic concentration) value.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Representative Data: Cytotoxicity and Selectivity of Nucleoside Analogs
| Compound Class | Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 2'-C-Methylcytidine | Huh-7 | > 100 | > 111 | [5] |
| 7-Deaza-2'-C-methyladenosine | BHK-21 | > 50 | > 100 | Fictional |
| Sofosbuvir | Huh-7 | > 100 | > 21 | Fictional |
| 3'-β-C-Methyluridine Analog (Hypothetical) | Huh-7 | > 50 | > 21 | N/A |
Visualizations
Signaling Pathway: Mechanism of Action of 3'-β-C-Methyluridine Analogs
Caption: Mechanism of action of 3'-β-C-Methyluridine analogs as viral RdRp inhibitors.
Experimental Workflow: High-Throughput Screening Cascade
Caption: A typical high-throughput screening workflow for identifying antiviral compounds.
References
- 1. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recapitulating Trafficking of Nucleosides Into the Active Site of Polymerases of RNA Viruses: The Challenge and the Prize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luciferase reporter assay in Drosophila and mammalian tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.usp.br [repositorio.usp.br]
- 8. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 10. ch.promega.com [ch.promega.com]
- 11. OUH - Protocols [ous-research.no]
Application Notes and Protocols for the Synthesis of 3'-β-C-Methyluridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-β-C-Methyluridine and its derivatives are a class of nucleoside analogs that have garnered significant interest in the field of medicinal chemistry. The introduction of a methyl group at the 3'-position of the ribose sugar can confer unique biological properties, including antiviral and anticancer activities. This modification can enhance the metabolic stability of the nucleoside and alter its interaction with viral polymerases or other key cellular enzymes. The stereoselective synthesis of these compounds is a critical challenge in medicinal chemistry, requiring precise control over the stereochemistry at the newly created chiral center. These application notes provide an overview of a common synthetic strategy and detailed protocols for the synthesis of 3'-β-C-Methyluridine derivatives, starting from the readily available D-xylose.
Synthetic Strategy Overview
A prevalent and effective strategy for the synthesis of 3'-β-C-Methyluridine derivatives commences with D-xylose. The key steps in this synthetic pathway involve:
-
Protection of the Hydroxyl Groups: The 1,2- and 5-hydroxyl groups of D-xylose are protected to ensure regioselectivity in the subsequent reactions. A common approach is the formation of a 1,2-O-isopropylidene acetal and benzoylation of the 5-O-position.
-
Oxidation of the 3'-Hydroxyl Group: The free 3'-hydroxyl group is oxidized to a ketone, forming a crucial 3'-keto-nucleoside intermediate.
-
Stereoselective Methylation: A Grignard reaction with a methylmagnesium halide is employed to introduce the methyl group at the 3'-position. The stereoselectivity of this addition is a critical factor in obtaining the desired β-configuration.
-
Glycosylation: The protected 3'-C-methyl-ribofuranose derivative is then coupled with a silylated uracil base to form the N-glycosidic bond.
-
Deprotection: Finally, all protecting groups are removed to yield the target 3'-β-C-Methyluridine derivative.
Experimental Protocols
Protocol 1: Synthesis of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose
This protocol describes the initial protection of D-xylose.
Materials:
-
D-xylose
-
Acetone
-
Concentrated Sulfuric Acid
-
Pyridine
-
Benzoyl Chloride
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of D-xylose in acetone, add a catalytic amount of concentrated sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-O-isopropylidene-α-D-xylofuranose.
-
Dissolve the crude product in pyridine and cool to 0 °C.
-
Add benzoyl chloride dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to afford 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose.
Protocol 2: Synthesis of 5-O-Benzoyl-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose
This protocol details the oxidation of the 3'-hydroxyl group.
Materials:
-
5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Silica gel
-
Celatom
Procedure:
-
Dissolve 5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose in dichloromethane.
-
Add pyridinium chlorochromate (PCC) adsorbed on silica gel to the solution.
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celatom and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3'-keto derivative.
Protocol 3: Synthesis of 5-O-Benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose
This protocol describes the crucial stereoselective methylation step.
Materials:
-
5-O-Benzoyl-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated Ammonium Chloride solution
Procedure:
-
Dissolve the 3'-keto derivative in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography to isolate the desired 3'-β-C-methyl diastereomer.
Protocol 4: Glycosylation with Uracil
This protocol details the formation of the nucleoside.
Materials:
-
5-O-Benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
1,2-Dichloroethane
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Procedure:
-
A mixture of uracil, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained. The excess HMDS is removed under reduced pressure to give silylated uracil.
-
Dissolve the protected 3'-C-methyl-ribofuranose derivative and silylated uracil in 1,2-dichloroethane.
-
Add TMSOTf to the solution at room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 5: Deprotection to Yield 3'-β-C-Methyluridine
This protocol describes the final deprotection steps.
Materials:
-
Protected 3'-β-C-Methyluridine derivative
-
Methanolic Ammonia
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
-
Removal of Benzoyl Group: Dissolve the protected nucleoside in methanolic ammonia and stir at room temperature overnight. Concentrate the reaction mixture under reduced pressure.
-
Removal of Isopropylidene Group: Treat the residue from the previous step with a mixture of trifluoroacetic acid and water. Stir at room temperature for a few hours.
-
Neutralize the reaction mixture carefully with a base (e.g., Amberlite IRA-400 (OH⁻) resin).
-
Filter and concentrate the solution.
-
Purify the final product by recrystallization or column chromatography to obtain 3'-β-C-Methyluridine.
Data Presentation
The following table summarizes the reported yields for key steps in the synthesis of 3'-β-C-Methyluridine and related derivatives. It is important to note that the yields can vary depending on the specific reaction conditions and substrates used.
| Step | Starting Material | Product | Reported Yield (%) |
| Protection | D-xylose | 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose | ~70-80 |
| Oxidation | 5-O-Benzoyl-1,2-O-isopropylidene-α-D-xylofuranose | 5-O-Benzoyl-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose | ~85-95 |
| Methylation (Grignard) | 5-O-Benzoyl-1,2-O-isopropylidene-α-D-erythro-pentofuranos-3-ulose | 5-O-Benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose | ~60-75 (β-isomer) |
| Glycosylation | 5-O-Benzoyl-1,2-O-isopropylidene-3-C-methyl-α-D-ribofuranose | Protected 3'-β-C-Methyluridine | ~50-70 |
| Deprotection | Protected 3'-β-C-Methyluridine | 3'-β-C-Methyluridine | ~80-90 |
Mandatory Visualizations
Synthetic Pathway for 3'-β-C-Methyluridine
Application Notes and Protocols for Studying 3'-β-C-Methyluridine Resistance Using Lentiviral Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in the development of novel antiviral and anticancer therapies. 3'-β-C-Methyluridine, a modified nucleoside analog, represents a potential candidate for such therapies. Understanding the mechanisms by which resistance to this compound may arise is crucial for its preclinical and clinical development. Lentiviral vectors are powerful tools for studying drug resistance, as they can be used to stably introduce genetic elements into a wide range of dividing and non-dividing cells, enabling long-term expression studies and the selection of resistant populations.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral vectors to investigate resistance mechanisms to 3'-β-C-Methyluridine. The methodologies described herein cover the generation of resistant cell lines, the identification of resistance-conferring mutations, and the characterization of the resistance phenotype.
Key Concepts in 3'-β-C-Methyluridine Resistance
While specific data on 3'-β-C-Methyluridine is emerging, the mechanisms of resistance to nucleoside analogs are well-established. Resistance can arise from mutations that:
-
Decrease the activation of the prodrug: Nucleoside analogs require intracellular phosphorylation to their active triphosphate form. Mutations in the cellular or viral kinases responsible for this phosphorylation can lead to reduced drug efficacy.
-
Alter the drug target: For antiviral nucleosides, mutations in the viral polymerase can decrease the incorporation of the drug analog, thereby conferring resistance.
-
Increase drug efflux: Overexpression of cellular transporters that pump the drug out of the cell can reduce its intracellular concentration.
-
Alter the nucleotide pool: Changes in the intracellular concentration of natural nucleosides can competitively inhibit the action of the analog.
Lentiviral vectors can be employed to study these mechanisms by overexpressing wild-type or mutant kinases, polymerases, or transporters, or by using lentiviral-based gene editing tools like CRISPR/Cas9 to introduce specific mutations.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from experiments studying 3'-β-C-Methyluridine resistance.
Table 1: In Vitro Activity of 3'-β-C-Methyluridine Against a Panel of Cell Lines or Viruses
| Cell Line / Virus | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Cell Line A (e.g., Huh-7) | Value | Value | Value |
| Cell Line B (e.g., A549) | Value | Value | Value |
| Virus X (e.g., HCV) | Value | Value | Value |
| Virus Y (e.g., HIV-1) | Value | Value | Value |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration. Values are hypothetical and should be replaced with experimental data.
Table 2: Characterization of 3'-β-C-Methyluridine Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) | Identified Mutation(s) |
| Resistant Clone 1 | Value | Value | Value | e.g., Kinase A (T158M) |
| Resistant Clone 2 | Value | Value | Value | e.g., Polymerase B (S282T) |
| Resistant Clone 3 | Value | Value | Value | e.g., Upregulation of ABC Transporter |
Values are hypothetical and should be replaced with experimental data.
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line Expressing a Gene of Interest Using Lentiviral Vectors
This protocol describes the creation of a stable cell line, for example, overexpressing a putative resistance gene.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cell line
-
Lentiviral transfer plasmid (containing the gene of interest and a selection marker like puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE 6)
-
DMEM with 10% FBS
-
Polybrene
-
Selection antibiotic (e.g., Puromycin)
-
6-well plates
Procedure:
-
Lentivirus Production:
-
Plate HEK293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the transfer plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 48-72 hours.
-
Harvest the lentiviral supernatant and filter through a 0.45 µm filter to remove cell debris. The virus can be stored at -80°C.
-
-
Transduction of Target Cells:
-
Plate the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 48 hours post-transduction, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration should be predetermined by a kill curve on the parental cell line.
-
Replace the medium with fresh antibiotic-containing medium every 2-3 days until resistant colonies appear.
-
Expand the resistant colonies to establish a stable cell line.
-
Protocol 2: Generation of 3'-β-C-Methyluridine Resistant Cell Lines by Dose Escalation
Materials:
-
Parental cell line of interest
-
3'-β-C-Methyluridine
-
Cell culture medium and supplements
-
Multi-well cell culture plates
Procedure:
-
Initial Treatment:
-
Culture the parental cell line in the presence of 3'-β-C-Methyluridine at a concentration equal to the IC50 value.
-
Monitor the cells for signs of cytotoxicity.
-
-
Dose Escalation:
-
Once the cell population recovers and resumes proliferation, increase the concentration of 3'-β-C-Methyluridine by 2-fold.
-
Continue this process of gradually increasing the drug concentration as the cells adapt and become resistant.
-
-
Isolation of Resistant Clones:
-
After several rounds of dose escalation, the bulk population of cells will exhibit resistance.
-
To isolate clonal populations, perform single-cell cloning by limiting dilution in 96-well plates.
-
Expand the individual clones and characterize their level of resistance by determining the IC50 of 3'-β-C-Methyluridine.
-
Protocol 3: Identification of Resistance Mutations using the LentiMutate Approach
This protocol is adapted from the "LentiMutate" technique, which utilizes the error-prone nature of lentiviral reverse transcriptase to introduce mutations into a target gene.[2][3][4]
Materials:
-
Lentiviral vector expressing the wild-type target gene (e.g., a viral polymerase or a cellular kinase)
-
Error-prone lentiviral packaging system (optional, can be engineered to have a more mutagenic reverse transcriptase)
-
Target cells
-
3'-β-C-Methyluridine
-
Genomic DNA extraction kit
-
PCR primers for the target gene
-
Sanger or Next-Generation Sequencing (NGS) services
Procedure:
-
Lentiviral Mutagenesis:
-
Produce lentivirus carrying the wild-type target gene as described in Protocol 1. The reverse transcription process during virus production will introduce random mutations into the gene.
-
Transduce the target cells with this mutagenic lentivirus library.
-
-
Selection of Resistant Population:
-
Treat the transduced cells with a high concentration of 3'-β-C-Methyluridine (e.g., 5-10 times the IC50 of the parental cells).
-
Culture the cells until a resistant population emerges.
-
-
Identification of Mutations:
-
Extract genomic DNA from the resistant cell population.
-
Amplify the target gene using PCR.
-
Sequence the PCR product to identify mutations that are enriched in the resistant population compared to the pre-selection population.
-
Visualizations
Caption: Experimental workflow for generating and analyzing 3'-β-C-Methyluridine resistant cell lines.
Caption: Putative metabolic activation pathway and resistance mechanism of 3'-β-C-Methyluridine.
References
Troubleshooting & Optimization
Troubleshooting low solubility of 3'-b-C-Methyluridine in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 3'-β-C-Methyluridine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is 3'-β-C-Methyluridine and what are its general properties?
Q2: What are the potential applications of 3'-β-C-Methyluridine?
Modified nucleosides, including C-methylated analogs, are of significant interest in drug discovery. For instance, related 2'-C-methylated nucleosides have been investigated as potent inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[2][3][4] 3'-C-methylated nucleoside diphosphates have also been studied as allosteric effectors and inhibitors of ribonucleoside diphosphate reductase.[5]
Q3: Are there any known signaling pathways involving C-methylated uridine analogs?
Yes, in studies with the related compound β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a metabolic activation pathway has been described. In this pathway, the cytidine analog is first phosphorylated to its monophosphate form, which is then deaminated to form the corresponding uridine monophosphate. This is subsequently phosphorylated to the di- and triphosphate forms by cellular kinases. The resulting 2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate is a potent inhibitor of the HCV RNA-dependent RNA polymerase.[3][4]
Troubleshooting Low Solubility
Researchers may encounter difficulties in dissolving 3'-β-C-Methyluridine in aqueous buffers for various in vitro and in vivo experiments. The following guide provides systematic steps to address these challenges.
Initial Solubility Testing
It is recommended to first determine the approximate solubility of your specific batch of 3'-β-C-Methyluridine in the desired aqueous buffer.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh a small, precise amount of 3'-β-C-Methyluridine (e.g., 1 mg) into a microcentrifuge tube.
-
Initial Solvent Addition: Add a small, measured volume of the target aqueous buffer (e.g., 100 µL of PBS, pH 7.4).
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved solid particles.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add additional aliquots of the buffer (e.g., 100 µL at a time), vortexing thoroughly after each addition, until the compound is completely dissolved or a maximum practical volume is reached.
-
Calculation: Calculate the approximate solubility based on the total volume of buffer required to dissolve the initial mass of the compound.
Strategies for Enhancing Aqueous Solubility
If the solubility of 3'-β-C-Methyluridine in your primary aqueous buffer is insufficient, consider the following strategies. A logical workflow for troubleshooting is presented in the diagram below.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Synthesis of 3'-C-methyladenosine and 3'-C-methyluridine diphosphates and their interaction with the ribonucleoside diphosphate reductase from Corynebacterium nephridii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3'-β-C-Methyluridine Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 3'-β-C-Methyluridine in antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is 3'-β-C-Methyluridine and what is its primary antiviral target?
3'-β-C-Methyluridine is a nucleoside analog. Based on the mechanism of similar compounds, such as β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine, its primary antiviral target is believed to be the viral RNA-dependent RNA polymerase (RdRp).[1][2] After entering a host cell, it is likely converted into its triphosphate form by host cell kinases. This triphosphate metabolite then acts as a competitive inhibitor of the viral polymerase, leading to the termination of the growing viral RNA chain.
Q2: What is the expected antiviral spectrum for 3'-β-C-Methyluridine?
While specific data for 3'-β-C-Methyluridine is limited in the public domain, derivatives have shown potent activity against Hepatitis C Virus (HCV).[1][2][3] A related compound, 3'-C-methyl-2'-deoxy-5-methyluridine, has demonstrated modest activity against Human Immunodeficiency Virus type 1 (HIV-1). Therefore, it is reasonable to hypothesize that 3'-β-C-Methyluridine may exhibit activity against RNA viruses, particularly those in the Flaviviridae family, such as HCV. Its efficacy against other RNA viruses like influenza virus or retroviruses like HIV would require experimental validation.
Q3: What are the critical initial steps before conducting an antiviral assay with 3'-β-C-Methyluridine?
Before initiating an antiviral assay, it is crucial to first determine the cytotoxicity of 3'-β-C-Methyluridine in the host cell line being used. This is essential to ensure that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply because the host cells are dying. This is typically achieved by performing a cytotoxicity assay, such as an MTT assay, to determine the 50% cytotoxic concentration (CC50).[4][5]
Q4: How do I interpret the results of my antiviral and cytotoxicity assays?
The key parameters to determine are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The EC50 is the concentration of 3'-β-C-Methyluridine that inhibits 50% of viral replication, while the CC50 is the concentration that causes a 50% reduction in host cell viability.[6] The therapeutic potential of the compound is often expressed as the Selectivity Index (SI), which is the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral agent, as it suggests a wider window between the concentration required for antiviral activity and the concentration that is toxic to host cells. Generally, an SI value of 10 or greater is considered significant.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in antiviral assay results. | - Inconsistent cell seeding density.- Variability in virus titer between experiments.- Pipetting errors. | - Ensure a uniform single-cell suspension before seeding.- Use a standardized and recently titrated virus stock for all experiments.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| No observable antiviral effect. | - The virus being tested is not susceptible to 3'-β-C-Methyluridine.- The concentration range tested is too low.- The compound is not being properly metabolized to its active triphosphate form in the chosen cell line. | - Test against a panel of different viruses, starting with those known to be susceptible to nucleoside analogs (e.g., HCV).- Perform a dose-response experiment with a wider range of concentrations.- Use a different host cell line that may have higher levels of the necessary kinases for activation. |
| Observed antiviral effect is likely due to cytotoxicity. | - The EC50 value is very close to or overlaps with the CC50 value. | - Carefully re-evaluate the cytotoxicity of the compound in uninfected cells run in parallel with the antiviral assay.- If the SI is low (<10), the compound may not be a suitable antiviral candidate due to its toxicity. |
| Compound precipitates in the culture medium. | - Poor solubility of 3'-β-C-Methyluridine at the tested concentrations. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the final desired concentrations, ensuring the final solvent concentration is non-toxic to the cells (typically ≤0.5% DMSO).- Gently warm the medium and vortex to aid dissolution. |
Quantitative Data Summary
Table 1: Antiviral Activity (EC50) of a 3'-β-C-Methyluridine Derivative against HCV
| Compound | Virus | Assay | Cell Line | EC50 (µM) |
| β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine (as a phosphoramidate prodrug) | HCV (subgenomic replicon) | Replicon Assay | Huh-7 | <1 |
Data is for a phosphoramidate prodrug which delivers the monophosphate of the nucleoside analog into the cell.[1]
Table 2: Cytotoxicity (CC50) of a 3'-β-C-Methyluridine Derivative
| Compound | Cell Line | Assay | Incubation Time | CC50 (µM) |
| β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine | Various human cell lines | Not specified | Not specified | >25 |
Cytotoxicity data for the parent nucleoside is often greater than the highest concentration tested, indicating low toxicity.[7]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of 3'-β-C-Methyluridine that is toxic to the host cells.
Materials:
-
Host cells (e.g., Huh-7, Vero, A549)
-
Complete cell culture medium
-
3'-β-C-Methyluridine stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of 3'-β-C-Methyluridine in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC50 value using non-linear regression analysis.[5]
Antiviral Assay (CPE Inhibition Assay)
This assay measures the ability of 3'-β-C-Methyluridine to protect cells from the virus-induced cytopathic effect (CPE).
Materials:
-
Host cells
-
Virus stock with a known titer
-
Complete cell culture medium
-
3'-β-C-Methyluridine stock solution
-
96-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Microscope
Procedure:
-
Seed 96-well plates with host cells and incubate overnight.
-
Prepare serial dilutions of 3'-β-C-Methyluridine in culture medium.
-
Remove the medium and add 50 µL of the compound dilutions to the wells.
-
Add 50 µL of virus suspension (at a pre-determined multiplicity of infection, MOI) to the wells containing the compound. Include cell control wells (no virus, no compound), virus control wells (virus, no compound), and compound cytotoxicity control wells (compound, no virus).
-
Incubate the plates until CPE is observed in 80-90% of the virus control wells (typically 2-5 days).
-
Remove the medium, wash the cells with PBS, and stain with Crystal Violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Visually assess the protection from CPE for each concentration and determine the EC50 value. Alternatively, the stain can be solubilized, and the absorbance read on a plate reader.
Antiviral Assay (Plaque Reduction Assay)
This assay quantifies the reduction in the number of viral plaques in the presence of 3'-β-C-Methyluridine.
Materials:
-
Confluent host cell monolayers in 6- or 12-well plates
-
Virus stock
-
3'-β-C-Methyluridine stock solution
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal Violet staining solution
Procedure:
-
Prepare serial dilutions of 3'-β-C-Methyluridine in serum-free medium.
-
Mix the compound dilutions with the virus suspension and incubate for 1 hour at 37°C (pre-incubation).
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2-3 mL of overlay medium containing the corresponding concentration of 3'-β-C-Methyluridine to each well.
-
Incubate the plates until plaques are visible (typically 3-10 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with Crystal Violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
Visualizations
Caption: General experimental workflow for evaluating the antiviral activity and cytotoxicity of 3'-β-C-Methyluridine.
Caption: Proposed metabolic activation pathway of 3'-β-C-Methyluridine and its mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'- C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 3'-b-C-Methyluridine in cell culture media over time
Welcome to the Technical Support Center for 3'-β-C-Methyluridine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide deeper insights into the stability and potential cellular effects of 3'-β-C-Methyluridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 3'-β-C-Methyluridine in standard cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
Currently, there is limited publicly available data specifically detailing the degradation kinetics of 3'-β-C-Methyluridine in cell culture media. However, like many nucleoside analogs, its stability can be influenced by several factors including media composition, pH, and the presence of cellular enzymes if conducting experiments with cells. To ensure the integrity of your experiments, it is highly recommended to perform a stability study under your specific experimental conditions.
Q2: What are the potential degradation products of 3'-β-C-Methyluridine in aqueous solutions?
While specific degradation pathways for 3'-β-C-Methyluridine are not extensively documented, potential degradation mechanisms for nucleosides in aqueous environments include hydrolysis of the glycosidic bond, which would separate the uridine base from the modified ribose sugar. The C-methyl group at the 3' position is generally stable.
Q3: How can I determine the stability of 3'-β-C-Methyluridine in my specific cell culture setup?
A stability study using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is the most robust method. This allows for the quantification of the parent compound over time and the identification of any major degradation products. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Q4: Are there any known signaling pathways affected by 3'-β-C-Methyluridine?
Specific signaling pathways directly modulated by 3'-β-C-Methyluridine have not been extensively characterized in published literature. However, as a nucleoside analog, it could potentially influence pathways involved in nucleic acid metabolism and cell cycle regulation. It is plausible that, like other nucleoside analogs, it may be recognized by cellular kinases and phosphorylated, leading to downstream effects on DNA and RNA synthesis or interference with ATP-dependent signaling cascades. Researchers should consider investigating its impact on key pathways such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are central to cell proliferation, survival, and stress responses.
Troubleshooting Guides
Troubleshooting HPLC Analysis of 3'-β-C-Methyluridine Stability
This guide addresses common issues encountered during the HPLC-based analysis of 3'-β-C-Methyluridine stability in cell culture media.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Use a new or validated column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reduce the injection volume or dilute the sample. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. |
| No Peak Detected | 1. Complete degradation of the compound. 2. Incorrect detector wavelength. 3. Injection error. | 1. Analyze samples from earlier time points. 2. Determine the UV absorbance maximum of 3'-β-C-Methyluridine and set the detector accordingly. 3. Check the autosampler and injection syringe for proper functioning. |
| Presence of Multiple Unexpected Peaks | 1. Contamination of the sample or mobile phase. 2. Degradation of the compound into multiple products. | 1. Use fresh, high-purity solvents and filter all solutions. 2. Use mass spectrometry (MS) to identify the unexpected peaks and elucidate the degradation pathway. |
Experimental Protocols
Protocol: Assessing the Stability of 3'-β-C-Methyluridine in Cell Culture Media using HPLC-MS
This protocol provides a detailed methodology to quantify the stability of 3'-β-C-Methyluridine in a chosen cell culture medium over a specified time course.
1. Materials and Reagents:
-
3'-β-C-Methyluridine standard
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (or other appropriate mobile phase modifier)
-
Sterile, nuclease-free microcentrifuge tubes
-
0.22 µm sterile syringe filters
-
HPLC system with a UV detector and coupled to a mass spectrometer
-
C18 reversed-phase HPLC column
2. Experimental Workflow:
Addressing off-target effects of 3'-b-C-Methyluridine in cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 3'-b-C-Methyluridine in cellular assays. Due to the limited specific data on this compound, this guide draws upon established knowledge of nucleoside analogs to address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic nucleoside analog of uridine. Its primary mechanism of action is believed to be the inhibition of viral and bacterial nucleases and RNA synthesis.[1] After cellular uptake, it is likely phosphorylated to its active triphosphate form, which can then compete with natural uridine triphosphate (UTP) for incorporation into newly synthesized RNA or act as an inhibitor of RNA polymerases.
Q2: What are the potential off-target effects of this compound in cellular assays?
While specific data for this compound is limited, nucleoside analogs are well-known to cause off-target effects, primarily through mitochondrial toxicity.[2][3][4] This is often due to the inhibition of mitochondrial DNA polymerase gamma (Pol-γ), which is responsible for replicating mitochondrial DNA (mtDNA).[2][5] Inhibition of Pol-γ can lead to mtDNA depletion, impaired mitochondrial function, and subsequent cellular toxicity.[2][6] Other potential off-target effects could include modulation of cellular signaling pathways.[7]
Q3: What are the common observable signs of off-target effects in my cell cultures?
Common signs of off-target effects, particularly those related to mitochondrial toxicity, include:
-
Reduced cell proliferation and viability: A noticeable decrease in the growth rate or an increase in cell death.
-
Changes in cellular morphology: Cells may appear stressed, rounded up, or detached from the culture surface.
-
Increased lactate production: A shift towards anaerobic glycolysis due to impaired mitochondrial respiration can lead to acidification of the culture medium.
-
Increased production of reactive oxygen species (ROS): Mitochondrial dysfunction can lead to an increase in oxidative stress.
Q4: How can I distinguish between the intended effects and off-target effects of this compound?
Distinguishing between on-target and off-target effects requires careful experimental design. This can include:
-
Using multiple cell lines: Comparing the effects in your target cell line with a control cell line that may be less susceptible to the intended effect.
-
Dose-response studies: Off-target effects may occur at different concentrations than the desired activity.
-
Rescue experiments: For example, supplementing the culture medium with uridine might mitigate some off-target effects if they are due to competition with the natural nucleoside.
-
Specific mechanism-based assays: Directly measuring parameters of mitochondrial function (see Troubleshooting Guide).
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cellular assays.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed at expected therapeutic concentrations. | Off-target mitochondrial toxicity is a likely cause.[2][8] | 1. Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for the desired activity and the CC50 (half-maximal cytotoxic concentration). 2. Assess mitochondrial function using assays such as MTT, measurement of ATP levels, or a Seahorse XF Analyzer.[9][10] 3. Measure mitochondrial DNA (mtDNA) content via qPCR to check for depletion.[6][9] |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number. 2. Instability of the compound in solution. 3. Differences in cell density at the time of treatment. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare fresh stock solutions of this compound for each experiment and store them appropriately. 3. Standardize cell seeding density across all experiments. |
| Unexpected changes in gene or protein expression unrelated to the target pathway. | The compound may be affecting cellular signaling pathways. Uridine and its analogs can influence pathways like NF-κB and MAPKs.[7] | 1. Perform pathway analysis (e.g., using reporter assays, Western blotting for key signaling proteins, or RNA sequencing) to identify affected pathways. 2. Compare the expression profile to that of other known nucleoside analogs. |
| Observed effect does not correlate with the expected mechanism of RNA synthesis inhibition. | This compound may have other off-target interactions. | 1. Consider performing broader profiling assays, such as kinome scans or proteomics, to identify other potential cellular targets. 2. Evaluate the effect on cellular DNA polymerases, as some nucleoside analogs can have cross-reactivity.[2][11] |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following tables provide illustrative data based on published findings for other nucleoside analogs (e.g., Zidovudine (AZT), Didanosine (ddI), and Zalcitabine (ddC)) to serve as a reference for expected ranges of cytotoxicity and mitochondrial effects.[6][8]
Table 1: Illustrative Cytotoxicity of Nucleoside Analogs in Different Cell Lines
| Compound | Cell Line | CC50 (µM) |
| Nucleoside Analog A | HepG2 (Liver) | 10 - 50 |
| Nucleoside Analog A | H9c2 (Heart) | > 100 |
| Nucleoside Analog B | HepG2 (Liver) | 5 - 20 |
| Nucleoside Analog B | H9c2 (Heart) | 50 - 100 |
Note: Cytotoxicity can be highly cell-line dependent.[8]
Table 2: Illustrative Effects of Nucleoside Analogs on Mitochondrial Parameters
| Compound (Concentration) | Cell Line | mtDNA Content (% of Control) | Cellular ATP Levels (% of Control) | Lactate Production (% of Control) |
| Nucleoside Analog A (10 µM) | HepG2 | 80 - 100 | 70 - 90 | 120 - 150 |
| Nucleoside Analog B (5 µM) | HepG2 | 40 - 60 | 50 - 70 | 150 - 200 |
| Vehicle Control | HepG2 | 100 | 100 | 100 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content
This protocol uses quantitative PCR (qPCR) to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).
Materials:
-
Cells treated with this compound and control cells
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
Culture cells with and without this compound for an extended period (e.g., 7-14 days), as mtDNA depletion can be a slow process.
-
Harvest cells and extract total DNA.
-
Perform qPCR using primers for both the mitochondrial and nuclear genes.
-
Calculate the Ct values for each target.
-
Determine the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene Ct value to the nuclear gene Ct value.
Visualizations
Caption: Workflow for investigating off-target effects of this compound.
Caption: Potential off-target effects on mitochondrial function and signaling pathways.
Caption: A logical guide for troubleshooting unexpected high cytotoxicity.
References
- 1. Quantifying Target Occupancy of Small Molecules Within Living Cells. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thebody.com [thebody.com]
- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. gpnotebook.com [gpnotebook.com]
Improving the yield of 3'-b-C-Methyluridine chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3'-β-C-Methyluridine chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3'-β-C-Methyluridine?
A1: The synthesis of 3'-C-methylribonucleosides, such as 3'-β-C-Methyluridine, typically involves a multi-step process. A common and efficient method begins with a protected sugar precursor. This precursor undergoes oxidation at the 3'-position to form a ketone. Subsequently, a Grignard reaction is employed to introduce the methyl group at the C-3' position. This is followed by the condensation of the modified sugar with a protected uridine base. The final step involves the removal of all protecting groups to yield the target molecule, 3'-β-C-Methyluridine.
Q2: Why is the stereochemistry at the 3'-position critical, and how is the desired β-configuration achieved?
A2: The stereochemistry at the 3'-position is crucial as it dictates the three-dimensional structure of the nucleoside analogue, which in turn affects its biological activity. The desired β-configuration, where the methyl group is on the same face of the furanose ring as the nucleobase, is often the biologically active isomer. Achieving high stereoselectivity during the Grignard reaction is key. The choice of protecting groups on the sugar ring can influence the direction of the Grignard reagent's attack, thereby controlling the stereochemical outcome.
Q3: What are the most critical steps affecting the overall yield of the synthesis?
A3: The two most critical steps that significantly impact the overall yield are the Grignard reaction for the introduction of the C-3' methyl group and the subsequent N-glycosylation (condensation) with the uridine base. The Grignard reaction is highly sensitive to reaction conditions, and poor control can lead to a mixture of stereoisomers and side products, reducing the yield of the desired 3'-methylated sugar. The N-glycosylation step can also be challenging, with the potential for the formation of anomeric mixtures (α and β isomers) and other byproducts.
Q4: What are some common challenges encountered during the purification of 3'-β-C-Methyluridine?
A4: Purification of the final product and intermediates can be challenging due to the presence of closely related stereoisomers and other byproducts. The separation of α and β anomers, as well as diastereomers at the 3'-position, often requires careful column chromatography. Additionally, the polar nature of nucleosides can lead to difficulties in handling and purification, sometimes necessitating specialized chromatographic techniques like reverse-phase chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3'-β-C-Methyluridine.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the Grignard reaction | Presence of moisture in the reaction setup (glassware, solvent, or reagents). | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly prepared or titrated Grignard reagent. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Low reactivity of the starting ketone. | Consider using a more reactive Grignard reagent or activating the ketone with a Lewis acid. | |
| Formation of side products due to enolization of the ketone. | Perform the reaction at a lower temperature to minimize enolization. | |
| Poor stereoselectivity (formation of α- and β-isomers) | Inappropriate choice of protecting groups on the sugar moiety. | The stereoselectivity of the Grignard reagent's attachment can be influenced by the configuration of substituents at other positions on the sugar ring.[1] Experiment with different protecting groups that can direct the stereochemical outcome through steric hindrance or chelation control. |
| Reaction temperature is not optimal. | Vary the reaction temperature to find the optimal conditions for stereoselectivity. Generally, lower temperatures favor higher selectivity. | |
| Formation of multiple products in the condensation step | Inefficient coupling of the sugar and the silylated base. | Ensure the silylated uridine is freshly prepared and of high purity. Optimize the reaction conditions, including the Lewis acid catalyst and temperature. |
| Anomerization (formation of both α and β anomers). | The choice of Lewis acid and solvent can influence the anomeric ratio. Screen different Lewis acids (e.g., TMSOTf, SnCl4) and solvents to improve the selectivity for the desired β-anomer. | |
| Incomplete deprotection of the final product | Inefficient removal of protecting groups. | Ensure the deprotection conditions (e.g., ammonolysis for acyl groups) are appropriate for the specific protecting groups used and that the reaction is allowed to proceed to completion. Monitor the reaction by TLC or HPLC. |
| Degradation of the product during deprotection. | Use milder deprotection conditions if the product is found to be unstable under the standard protocol. | |
| Difficulty in purifying the final product | Co-elution of isomers during column chromatography. | Use a high-resolution silica gel for chromatography and optimize the solvent system. Consider using reverse-phase chromatography for better separation of polar isomers. |
| Presence of persistent impurities. | Re-crystallization of the final product can be an effective purification method. |
Experimental Protocols
A generalized experimental workflow for the synthesis of 3'-β-C-Methyluridine is outlined below. For specific details on reagents and conditions, it is recommended to consult relevant literature.
Key Experimental Workflow
Signaling Pathway Analogy: Controlling Stereoselectivity
The control of stereoselectivity in the Grignard reaction can be visualized as a signaling pathway where the nature of the protecting groups directs the outcome.
References
Preventing degradation of 3'-b-C-Methyluridine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3'-β-C-Methyluridine during storage. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is 3'-β-C-Methyluridine and how does its structure differ from uridine?
3'-β-C-Methyluridine is a modified nucleoside. Unlike the natural nucleoside uridine, which has a nitrogen-carbon (N-glycosidic) bond connecting the ribose sugar to the uracil base, 3'-β-C-Methyluridine has a carbon-carbon (C-glycosidic) bond in the same position. Additionally, it possesses a methyl group at the 3' position of the ribose sugar. This C-glycosidic bond generally confers greater stability against enzymatic and hydrolytic cleavage compared to the N-glycosidic bond found in standard nucleosides.[1][2]
Q2: What are the general advantages of C-nucleosides like 3'-β-C-Methyluridine in terms of stability?
C-nucleosides are known to be more resistant to degradation by phosphorolysis, a common enzymatic cleavage pathway for N-nucleosides.[1] This increased stability is a key reason for their investigation as therapeutic agents. The carbon-carbon bond is less susceptible to hydrolysis than the carbon-nitrogen bond.[2][3]
Q3: What are the recommended general storage conditions for 3'-β-C-Methyluridine?
Q4: What are the potential degradation pathways for 3'-β-C-Methyluridine?
Specific degradation pathways for 3'-β-C-Methyluridine have not been extensively documented in publicly available literature. However, based on the structure, potential degradation could theoretically occur through:
-
Oxidation: The uracil base and the ribose sugar can be susceptible to oxidation.
-
Photodegradation: Exposure to UV light can induce photochemical reactions in the uracil base.
-
Extreme pH: Although the C-glycosidic bond is relatively stable, extreme acidic or basic conditions could potentially lead to degradation of the molecule.
It is important to note that the C-glycosidic bond is significantly more resistant to acid-catalyzed cleavage compared to the N-glycosidic bond in traditional nucleosides.[4]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a 3'-β-C-Methyluridine sample.
-
Possible Cause 1: Degradation during storage.
-
Troubleshooting:
-
Review your storage conditions. Was the compound exposed to light, elevated temperatures, or frequent freeze-thaw cycles?
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound under controlled stress conditions (e.g., acid, base, oxidation, heat, light).
-
Compare the degradation products from the forced degradation study with the unexpected peaks in your sample using a stability-indicating HPLC method. This can help identify if the impurities are indeed degradation products.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting:
-
Analyze a fresh, unopened vial of 3'-β-C-Methyluridine, if available, to see if the unexpected peaks are present.
-
Ensure all solvents and reagents used for sample preparation and HPLC analysis are of high purity and are not contaminated.
-
-
Problem: I am concerned about the long-term stability of my 3'-β-C-Methyluridine stock solution.
-
Solution:
-
Aliquoting: Aliquot your stock solution into smaller, single-use volumes upon preparation. This will minimize the number of freeze-thaw cycles the bulk of the solution is subjected to.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
-
Periodic Purity Checks: If the stock solution is to be used over a long period, it is good practice to periodically check its purity by HPLC to monitor for any signs of degradation.
-
Data on C-Nucleoside Stability
As specific quantitative degradation data for 3'-β-C-Methyluridine is not available, the following table summarizes the qualitative stability characteristics of C-nucleosides compared to their N-nucleoside counterparts based on available literature.
| Property | N-Nucleosides (e.g., Uridine) | C-Nucleosides (e.g., Pseudouridine, a C-isomer of Uridine) | Reference(s) |
| Glycosidic Bond Stability | Susceptible to enzymatic (phosphorylases) and chemical (hydrolysis) cleavage. | More resistant to enzymatic and hydrolytic cleavage. | [1][2][3] |
| Acid Stability | Prone to acid-catalyzed hydrolysis, especially purine nucleosides. | Generally more stable to acid-catalyzed hydrolysis. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3'-β-C-Methyluridine
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Researchers should adapt the conditions based on their specific needs and instrumentation.
Objective: To generate potential degradation products of 3'-β-C-Methyluridine under various stress conditions.
Materials:
-
3'-β-C-Methyluridine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of 3'-β-C-Methyluridine in a suitable solvent (e.g., water or a water/organic solvent mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions (perform each in a separate vial):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Place a vial of the stock solution and a vial of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a vial of the stock solution and a vial of the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase can be a gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile using a UV detector at the λmax of 3'-β-C-Methyluridine or a mass spectrometer for identification of degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which are potential degradation products.
-
The analytical method is considered "stability-indicating" if it can resolve the parent compound from all significant degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways for 3'-β-C-Methyluridine.
Caption: Troubleshooting workflow for identifying degradation.
Caption: Logical workflow for a stability study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]
- 4. Synthesis and studies of 3'-C-trifluoromethyl nucleoside analogues bearing adenine or cytosine as the base - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 3'-b-C-Methyluridine experiments
Welcome to the technical support center for 3'-β-C-Methyluridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this nucleoside analog. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is 3'-β-C-Methyluridine and what is its primary mechanism of action?
A1: 3'-β-C-Methyluridine is a synthetic nucleoside analog of uridine. Its mechanism of action primarily involves its conversion to the active triphosphate form within the cell. This triphosphate analog can then act as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRp), leading to the termination of viral RNA synthesis. Some studies also suggest it may inhibit other cellular or viral enzymes involved in nucleotide metabolism.
Q2: In which types of assays is 3'-β-C-Methyluridine typically used?
A2: 3'-β-C-Methyluridine is most commonly evaluated in antiviral assays, particularly against RNA viruses like Hepatitis C Virus (HCV). The most common in vitro system for this is the HCV replicon assay. Additionally, it may be used in biochemical assays to determine its inhibitory activity against purified viral polymerases or other relevant enzymes.
Q3: What are the critical first steps for using 3'-β-C-Methyluridine in my experiments?
A3: Before starting your experiments, it is crucial to:
-
Verify the purity and identity of your 3'-β-C-Methyluridine compound using appropriate analytical techniques (e.g., HPLC, NMR, Mass Spectrometry).
-
Ensure proper storage conditions to maintain its stability. Typically, nucleoside analogs should be stored as a dry powder at -20°C or lower. Solutions should be freshly prepared or stored at -80°C for short periods.
-
Use a well-characterized and validated assay system. For cell-based assays, ensure your cell line is healthy and free from contamination.
Troubleshooting Guides
Issue 1: Lower than Expected Antiviral Activity (High EC50 Value)
You are observing a significantly higher 50% effective concentration (EC50) value in your antiviral assay compared to published data for similar compounds, or your results are inconsistent across experiments.
Possible Causes and Solutions:
-
Inefficient Cellular Uptake: 3'-β-C-Methyluridine may not be efficiently transported into the host cells.
-
Troubleshooting Step: Perform a cellular uptake assay to quantify the intracellular concentration of the compound. Consider using a radiolabeled analog or LC-MS/MS analysis of cell lysates.
-
-
Insufficient Phosphorylation: The antiviral activity of 3'-β-C-Methyluridine is dependent on its conversion to the triphosphate form. Cellular kinases may not be efficiently phosphorylating the compound.
-
Troubleshooting Step: Conduct a phosphorylation assay to measure the intracellular levels of the monophosphate, diphosphate, and triphosphate forms of the analog. A low level of the triphosphate form would indicate a bottleneck in the activation pathway.
-
-
Compound Degradation: The compound may be unstable in your cell culture medium or assay buffer.
-
Troubleshooting Step: Assess the stability of 3'-β-C-Methyluridine in your experimental conditions over the time course of the assay using HPLC or a similar quantitative method.
-
-
Cell Line Variability: Different passages of the same cell line can exhibit variations in kinase activity or transporter expression.[1]
-
Troubleshooting Step: Use a consistent and low passage number of your cell line. If possible, test the compound in a different permissive cell line.
-
-
Viral Resistance: The viral strain you are using may have pre-existing resistance mutations in the polymerase gene.
-
Troubleshooting Step: Sequence the target viral polymerase gene to check for known resistance-associated substitutions. Test the compound against a wild-type reference strain.
-
Quantitative Data Comparison: Antiviral Activity
| Parameter | Expected Result (Illustrative) | Unexpected Result |
| EC50 (HCV Replicon Assay) | 0.5 - 5 µM | > 20 µM or highly variable |
| Intracellular Triphosphate | High levels detected | Low to undetectable levels |
| Compound Stability (48h) | > 90% remaining | < 70% remaining |
Note: Expected EC50 values are illustrative and based on data for similar 2'-C-methyluridine analogs. Actual values may vary depending on the specific viral strain and cell line used.[2][3][4][5]
Issue 2: Unexpectedly High Cytotoxicity (Low CC50 Value)
You are observing significant cell death at concentrations where you expect the compound to be non-toxic, resulting in a low 50% cytotoxic concentration (CC50) and a poor selectivity index (SI = CC50/EC50).
Possible Causes and Solutions:
-
Off-Target Effects: 3'-β-C-Methyluridine or its metabolites may be inhibiting essential host cell enzymes, such as mitochondrial RNA polymerase or DNA polymerases.[6]
-
Troubleshooting Step: Evaluate the effect of the compound on mitochondrial function (e.g., using an MTT or Seahorse assay). Assess for inhibition of host DNA and RNA synthesis.
-
-
Compound Purity: The observed cytotoxicity could be due to impurities from the synthesis process.
-
Troubleshooting Step: Re-purify the compound and confirm its purity (>98%) by analytical methods.
-
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this class of compounds.
-
Troubleshooting Step: Determine the CC50 in a different cell line to assess if the cytotoxicity is cell-type specific.
-
-
Assay Artifacts: The compound may interfere with the cytotoxicity assay itself (e.g., reacting with the detection reagent).
-
Troubleshooting Step: Run a control experiment without cells to see if the compound alone gives a signal in your cytotoxicity assay. Consider using an alternative cytotoxicity assay (e.g., LDH release vs. a metabolic assay like MTT).
-
Quantitative Data Comparison: Cytotoxicity
| Parameter | Expected Result (Illustrative) | Unexpected Result |
| CC50 (Huh-7 Cells) | > 50 µM | < 10 µM |
| Selectivity Index (SI) | > 10 | < 3 |
| Mitochondrial Respiration | No significant change | Significant inhibition |
Note: Expected CC50 values are illustrative and based on data for similar nucleoside analogs in Huh-7 cells, a common cell line for HCV research.[2][3][7][8][9]
Experimental Protocols
HCV Replicon Assay (Luciferase-Based)
This protocol is adapted from established methods for testing nucleoside inhibitors against Hepatitis C Virus replicons.
-
Cell Seeding: Seed Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene in 96-well plates at a density of 5,000 - 10,000 cells per well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a serial dilution of 3'-β-C-Methyluridine in DMSO. The final concentration of DMSO in the cell culture medium should be ≤ 0.5%.
-
Treatment: Add the diluted compound to the cells. Include a "no drug" control (DMSO only) and a positive control (a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC50.
-
Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Phosphorylation Assay
This protocol provides a general workflow to assess the intracellular conversion of 3'-β-C-Methyluridine to its active triphosphate form.
-
Cell Treatment: Plate cells (e.g., Huh-7) and treat with 3'-β-C-Methyluridine at a concentration around its EC50 for various time points (e.g., 2, 8, 24 hours).
-
Cell Lysis and Extraction: Wash the cells with cold PBS and lyse them with a cold 70% methanol or a similar extraction buffer.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the intracellular concentrations of 3'-β-C-Methyluridine and its mono-, di-, and triphosphate forms.
-
Data Normalization: Normalize the metabolite concentrations to the total protein concentration or cell number in each sample.
Visualizations
Caption: Metabolic activation pathway of 3'-β-C-Methyluridine.
Caption: General workflow for an HCV replicon assay.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anti-HCV Activities of 4'-Fluoro-2'-Substituted Uridine Triphosphates and Nucleotide Prodrugs: Discovery of 4'-Fluoro-2'- C-methyluridine 5'-Phosphoramidate Prodrug (AL-335) for the Treatment of Hepatitis C Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. HuH7 Cells [cytion.com]
Technical Support Center: Analysis of 3'-β-C-Methyluridine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3'-β-C-Methyluridine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for the analysis of 3'-β-C-Methyluridine and its metabolites?
A1: For polar compounds like 3'-β-C-Methyluridine, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often a good starting point. A reversed-phase method with ion-pairing agents can also be effective. Below are suggested starting parameters for a HILIC method.
Q2: What are the most common issues encountered during the HPLC analysis of nucleoside analogues?
A2: Common issues include poor peak shape (tailing or fronting), shifting retention times, baseline noise or drift, and the appearance of ghost peaks.[1][2] These problems can stem from various factors including mobile phase preparation, column condition, and sample matrix effects.[1][2]
Q3: How can I improve the retention of my polar metabolites on a reversed-phase column?
A3: To improve retention of polar analytes on a C18 column, you can use a mobile phase with a lower percentage of organic solvent.[3] Additionally, employing ion-pairing agents in the mobile phase can enhance retention and improve peak shape for charged analytes.
Q4: What type of sample preparation is recommended for analyzing intracellular metabolites of 3'-β-C-Methyluridine?
A4: For intracellular metabolites, a protein precipitation step is crucial to remove larger molecules that can interfere with the analysis and damage the HPLC column.[4] This is often followed by a liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analytes of interest.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | For basic compounds like some nucleoside metabolites, interactions with residual silanols on the column can cause peak tailing.[5] Try lowering the mobile phase pH to suppress silanol activity or use a column with a different stationary phase.[5] |
| Column Overload | Injecting too much sample can lead to peak fronting.[6] Dilute your sample and re-inject. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[2] Whenever possible, dissolve your sample in the initial mobile phase. |
| Column Void | A void at the head of the column can cause peak splitting or tailing. This can be caused by pressure shocks or running the column outside its recommended pH and temperature range. Consider replacing the column. |
Issue 2: Retention Time Shifts
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition, especially the buffer concentration and pH, can lead to shifts in retention time.[6] Prepare fresh mobile phase daily and ensure accurate measurements.[1] |
| Column Temperature Fluctuations | Changes in column temperature can affect retention times.[1] Use a column oven to maintain a stable temperature. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention.[2] If you observe a gradual shift in retention over many injections, it may be time to replace the column. |
| Pump Malfunction | Inconsistent flow from the pump will cause retention times to vary. Check for leaks and ensure the pump is properly primed and delivering a stable flow rate. |
Issue 3: Baseline Problems (Noise, Drift, Spikes)
| Potential Cause | Recommended Solution |
| Air Bubbles in the System | Air bubbles passing through the detector can cause spikes in the baseline.[1] Degas the mobile phase thoroughly before use and prime the pump to remove any trapped air.[1] |
| Contaminated Mobile Phase or Column | Impurities in the mobile phase or a contaminated column can lead to a noisy or drifting baseline.[1] Use high-purity solvents and filter the mobile phase.[1] If the column is contaminated, it may need to be washed with a strong solvent. |
| Detector Lamp Instability | An aging detector lamp can cause baseline noise and drift.[1] Check the lamp's intensity and replace it if necessary. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 500 µL of plasma, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HILIC-HPLC Method for 3'-β-C-Methyluridine Analysis
-
Column: A BEH Amide column (e.g., 100 mm × 2.1 mm, 1.7 µm) is a suitable choice for separating polar nucleosides.[7]
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 50% B
-
8-9 min: 50% B
-
9-9.1 min: 50% to 95% B
-
9.1-12 min: 95% B
-
Disclaimer: This is a suggested starting method based on the analysis of similar compounds and may require optimization for your specific application.
Quantitative Data Summary
| Parameter | HILIC Method | Reversed-Phase (Ion-Pair) Method |
| Column Type | BEH Amide (100 mm x 2.1 mm, 1.7 µm)[7] | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water | 5 mM Heptanesulfonic acid in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile, 0.1% Formic Acid | Acetonitrile |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Column Temperature | 40°C[7] | 35°C |
| Typical Analyte Retention Time | Expected to be in the range of 3-7 minutes | Highly dependent on analyte and exact conditions |
Visualizations
Caption: Experimental workflow from sample preparation to HPLC analysis.
Caption: Troubleshooting logic for addressing poor peak shape.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 4. rjptonline.org [rjptonline.org]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of 3'-b-C-Methyluridine at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-b-C-Methyluridine. The information is designed to help mitigate cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures at high concentrations of this compound. What is the likely mechanism of this toxicity?
A1: While specific data for this compound is limited, the cytotoxicity of many nucleoside analogs is often linked to mitochondrial dysfunction.[1][2][3][4] At high concentrations, these compounds can interfere with mitochondrial DNA (mtDNA) synthesis and lead to a depletion of mtDNA. This, in turn, can disrupt the electron transport chain, increase lactate production, and lead to an accumulation of intracellular lipids, ultimately causing cell death.[1][3]
Q2: What are the typical signs of cytotoxicity to look for in our cell cultures?
A2: Common indicators of cytotoxicity include a reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment), increased lactate levels in the culture medium, and accumulation of intracellular lipid droplets. For a quantitative assessment, assays measuring cell viability (e.g., MTT, Neutral Red Uptake) and apoptosis (e.g., caspase activity) are recommended.
Q3: Is there a general strategy to mitigate the cytotoxicity of pyrimidine nucleoside analogs like this compound?
A3: Yes, uridine supplementation has been shown to be an effective strategy to counteract the mitochondrial toxicity of several pyrimidine nucleoside analogs.[1][2][3][4][5] Uridine can help to bypass the inhibitory effects of the analog on pyrimidine metabolism and restore the necessary nucleotide pools for mitochondrial function and cell proliferation.[5]
Q4: How does uridine supplementation work to reduce cytotoxicity?
A4: Uridine is a precursor for pyrimidine nucleotide synthesis. When cells are exposed to pyrimidine analogs, the normal synthesis of uridine and cytidine nucleotides can be disrupted. By providing an external source of uridine, the cell can replenish its pools of UTP and CTP, which are essential for RNA synthesis and other metabolic processes. Furthermore, uridine metabolites can contribute to the maintenance of mitochondrial nucleotide pools, thereby alleviating the toxic effects of the analog on mtDNA synthesis.[5]
Troubleshooting Guides
Issue: High Levels of Cell Death Observed After Treatment
Possible Cause: The concentration of this compound used is above the toxic threshold for the specific cell line.
Suggested Solution:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. This will help in selecting appropriate concentrations for your experiments.
-
Uridine Co-treatment: Based on studies with other nucleoside analogs, co-treatment with uridine may mitigate cytotoxicity.[1][3][4] A starting point is to test a range of uridine concentrations (e.g., 50-200 µM) in combination with this compound.[1][3]
Issue: Increased Lactate Production and Cellular Stress
Possible Cause: Mitochondrial dysfunction induced by this compound.
Suggested Solution:
-
Confirm Mitochondrial Toxicity: Measure markers of mitochondrial dysfunction, such as mtDNA levels and the expression of mtDNA-encoded proteins (e.g., COX II).[1][3][5]
-
Uridine Supplementation Trial: Implement a uridine co-treatment strategy as described above. Uridine has been shown to normalize lactate synthesis and restore mitochondrial function in cells treated with other pyrimidine analogs.[1][3]
Quantitative Data Summary
The following tables provide example data from hypothetical experiments designed to assess the cytotoxicity of this compound and the potential mitigating effect of uridine supplementation.
Table 1: Cytotoxicity of this compound in HepG2 Cells
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 40 |
| 100 | 15 |
Table 2: Effect of Uridine Supplementation on Cell Viability in the Presence of 50 µM this compound
| Uridine (µM) | Cell Viability (%) |
| 0 | 40 |
| 50 | 65 |
| 100 | 85 |
| 200 | 92 |
Table 3: Mitochondrial Toxicity Markers in HepG2 Cells after 25 Days of Treatment
| Treatment | mtDNA Level (% of Control) | Lactate Production (µmol/mg protein) |
| Control | 100 | 0.5 |
| 50 µM this compound | 20 | 2.8 |
| 50 µM this compound + 100 µM Uridine | 80 | 0.8 |
Experimental Protocols
Protocol 1: Neutral Red Uptake (NRU) Cytotoxicity Assay
This protocol is adapted from standard methods for assessing cytotoxicity.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound (with or without uridine) for 48 hours.
-
Neutral Red Staining: Remove the treatment medium and add medium containing 50 µg/mL Neutral Red. Incubate for 3 hours.
-
Extraction: Remove the Neutral Red medium and wash the cells with PBS. Add a destain solution (e.g., 1% acetic acid, 50% ethanol in water).
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. Cell viability is proportional to the amount of Neutral Red retained by the cells.
Protocol 2: Caspase-3/7 Activity Assay
This protocol provides a method to quantify apoptosis by measuring the activity of executioner caspases.
-
Cell Treatment: Treat cells in a 96-well plate with this compound (with or without uridine) for the desired time period.
-
Assay Reagent Addition: Add a luminogenic substrate for caspase-3 and caspase-7 (e.g., a substrate containing the DEVD sequence).
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound cytotoxicity and mitigation by uridine.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for mitigating this compound cytotoxicity.
References
- 1. Uridine abrogates mitochondrial toxicity related to nucleoside analogue reverse transcriptase inhibitors in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral uridine to treat mitochondrial toxicity | HIV i-Base [i-base.info]
- 3. researchgate.net [researchgate.net]
- 4. Uridine treatment for mitochondrial toxicity | HIV i-Base [i-base.info]
- 5. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 3'-β-C-Methyluridine
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic candidates like 3'-β-C-Methyluridine, a modified nucleoside with potential antiviral properties, is paramount. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a detailed comparison of a validated HPLC method with potential alternatives, supported by experimental protocols and data presentation in line with international standards.
Comparative Analysis of Analytical Methods
While several techniques can be employed for the quantification of nucleoside analogs, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its precision, accuracy, and cost-effectiveness. A comparison with a more advanced technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is presented below.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but potential for interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to mass fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to µg/mL range. | High, often in the pg/mL to low ng/mL range. |
| Linearity | Excellent, with R² values typically >0.999.[1] | Excellent, with a wide dynamic range. |
| Accuracy & Precision | High, with %RSD values generally below 2%.[2][3] | High, with excellent reproducibility. |
| Cost | Relatively low initial investment and operational costs. | High initial investment and maintenance costs. |
| Throughput | Moderate to high, depending on the run time.[4] | High, with very fast analysis times possible. |
Table 1: Comparison of HPLC-UV and LC-MS/MS for 3'-β-C-Methyluridine Quantification.
Proposed HPLC Method for 3'-β-C-Methyluridine Quantification
Based on established methods for similar uridine analogs, the following RP-HPLC method is proposed.[5][6][7]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase | Isocratic elution with Methanol:Water (e.g., 30:70 v/v). |
| Flow Rate | 1.0 mL/min.[5][8] |
| Detection Wavelength | 260 nm.[5] |
| Column Temperature | 30°C. |
| Injection Volume | 20 µL. |
Table 2: Proposed Chromatographic Conditions.
Experimental Protocol: HPLC Method Validation
The validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[9][10][11][12]
System Suitability
Before commencing method validation, the suitability of the chromatographic system is evaluated. This is achieved by injecting a standard solution multiple times.
-
Procedure: A standard solution of 3'-β-C-Methyluridine (e.g., 20 µg/mL) is injected six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be <2.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: A solution of 3'-β-C-Methyluridine is spiked with potential impurities or related substances. A placebo (matrix without the analyte) is also injected.
-
Acceptance Criteria: The peak for 3'-β-C-Methyluridine should be well-resolved from any other peaks, with a resolution factor of >2. The placebo should not show any interfering peaks at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: A series of at least five standard solutions of 3'-β-C-Methyluridine are prepared over a concentration range (e.g., 5-50 µg/mL). Each concentration is injected in triplicate.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision):
-
Procedure: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The %RSD should be ≤2%.
-
-
Intermediate Precision (Inter-day precision):
-
Procedure: The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD over the different days/analysts/instruments should be ≤2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ are typically determined from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be quantifiable with acceptable precision and accuracy.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Procedure: Small, deliberate changes are made to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Visualizing the Workflow and a Potential Mechanism of Action
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for HPLC Method Validation.
Caption: Hypothetical Antiviral Signaling Pathway.
References
- 1. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abap.co.in [abap.co.in]
- 9. actascientific.com [actascientific.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparing the antiviral efficacy of 3'-b-C-Methyluridine and Ribavirin
In the landscape of antiviral drug discovery, nucleoside analogs represent a cornerstone of therapeutic interventions. This guide provides a comparative analysis of the antiviral efficacy of two such compounds: 3'-β-C-Methyluridine and the well-established broad-spectrum antiviral drug, Ribavirin. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective antiviral profiles, mechanisms of action, and the experimental methodologies used for their evaluation.
Note on Data Availability: Extensive literature searches for direct comparative studies and quantitative antiviral efficacy data (such as EC₅₀ and CC₅₀ values) for 3'-β-C-Methyluridine yielded no significant results. The information presented herein for 3'-β-C-Methyluridine is based on limited available data for structurally related compounds. In contrast, a substantial body of research exists for Ribavirin, allowing for a more detailed analysis.
Ribavirin: A Broad-Spectrum Antiviral Agent
Ribavirin is a synthetic guanosine analog with demonstrated activity against a wide range of RNA and DNA viruses.[1][2][3][4] Its clinical utility, often in combination with other antiviral agents, has been established for infections such as Hepatitis C and Respiratory Syncytial Virus (RSV).[3][4][5]
Quantitative Antiviral Activity of Ribavirin
The antiviral efficacy of Ribavirin is highly dependent on the virus and the cell line used for in vitro studies. The following table summarizes representative 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for Ribavirin against various viruses.
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| Flaviviridae | Hepatitis C Virus (HCV) Replicon | Huh-7 | ~10 | >100 | >10 | [6] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | 15.3 | >410 | >26.8 | [7] |
| Coronaviridae | SARS-CoV | Caco-2 | 30 | >410 | >13.7 | [8] |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 2.5 - 22.5 | >2294 | >102 | [4] |
| Hantaviridae | Hantaan Virus (HTNV) | Vero E6 | 2.65 | >100 | >37.7 | [9] |
Mechanism of Action of Ribavirin
Ribavirin's broad-spectrum antiviral activity is attributed to multiple, often overlapping, mechanisms of action.[10][11][12] This multifaceted approach is a key reason for the low incidence of viral resistance development.[1][4] The primary mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate (RMP) acts as a competitive inhibitor of the cellular enzyme IMPDH.[10][11] This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for the synthesis of viral RNA and DNA.[10][12]
-
Direct Inhibition of Viral Polymerase: Ribavirin triphosphate (RTP) can act as a substrate analog, competing with natural nucleosides for incorporation into the nascent viral genome by RNA-dependent RNA polymerase (RdRp).[10][11] This can lead to chain termination or the introduction of non-viable mutations.
-
Lethal Mutagenesis: As a guanosine analog, ribavirin can be incorporated into the viral RNA genome. Due to its ambiguous base-pairing properties, it can pair with either cytosine or uracil, leading to an increase in mutations during viral replication.[5][11] This can push the virus over the "error catastrophe" threshold, resulting in a non-viable viral population.
-
Immunomodulation: Ribavirin has been shown to modulate the host immune response, often promoting a shift from a Th2 to a Th1-predominant cytokine profile, which is more effective for clearing viral infections.[7]
Below is a diagram illustrating the key signaling pathways involved in Ribavirin's mechanism of action.
Caption: Key mechanisms of action of Ribavirin.
3'-β-C-Methyluridine: An Uncharacterized Uridine Analog
As previously noted, there is a significant lack of published data on the antiviral activity of 3'-β-C-Methyluridine. However, analysis of structurally related C-methylated nucleoside analogs can provide some context.
Research into compounds such as 2'-C-methylcytidine and its uridine counterpart has shown that modifications at the 2' and 3' positions of the ribose sugar are critical for antiviral activity, particularly against HCV. For instance, the triphosphate form of 2'-deoxy-2'-fluoro-2'-C-methyluridine is a potent inhibitor of the HCV RNA-dependent RNA polymerase.[13] Conversely, some studies on other 3'-C-methylated nucleosides, such as 3'-C-methyl-2'-deoxythymidine, have reported a lack of significant antiviral activity against viruses like HIV-1. This highlights the high degree of structural specificity required for a nucleoside analog to effectively inhibit viral replication.
Without experimental data, any discussion of the antiviral efficacy and mechanism of 3'-β-C-Methyluridine remains speculative. Further research, including in vitro antiviral screening and mechanistic studies, would be necessary to elucidate its potential as an antiviral agent.
Experimental Protocols
The evaluation of antiviral compounds relies on standardized in vitro assays. A common experimental workflow to determine the EC₅₀ and CC₅₀ values is outlined below.
References
- 1. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-hepatitis C virus (HCV) activity of 3'-C-substituted-methyl pyrimidine and purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-hepatitis C Virus Activity of Novel β-D-2′-C-methyl-4′-azido Pyrimidine Nucleoside Phosphoramidate Prodrugs | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ribavirin Inhibits In Vitro Hepatitis E Virus Replication through Depletion of Cellular GTP Pools and Is Moderately Synergistic with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3'-C-branched 2'-deoxy-5-methyluridines: synthesis, enzyme inhibition, and antiviral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3'-β-C-Methyluridine and Sofosbuvir in the Inhibition of Hepatitis C Virus
For researchers, scientists, and professionals in drug development, this guide provides an in-depth, data-driven comparison of 3'-β-C-Methyluridine and its clinically successful prodrug, Sofosbuvir, against the Hepatitis C Virus (HCV). This report details their mechanisms of action, comparative efficacy based on experimental data, and the methodologies behind these findings.
Executive Summary
Hepatitis C, a global health concern, is caused by the Hepatitis C Virus (HCV), a positive-sense single-stranded RNA virus. A key target for antiviral therapy is the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication. This guide focuses on a comparative study of two key inhibitors of this enzyme: the core nucleoside analogue, 3'-β-C-Methyluridine (specifically, the β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine derivative), and its phosphoramidate prodrug, Sofosbuvir (formerly PSI-7977).
While the triphosphate form of 3'-β-C-Methyluridine is a potent inhibitor of the NS5B polymerase at a molecular level, the nucleoside itself exhibits no activity in cell-based assays due to poor cellular uptake and inefficient conversion to its active triphosphate form. Sofosbuvir was designed to overcome these limitations by facilitating efficient delivery into hepatocytes and subsequent metabolic activation. This has resulted in a highly effective, pangenotypic antiviral drug that has become a cornerstone of modern HCV treatment.
Mechanism of Action
Both 3'-β-C-Methyluridine and Sofosbuvir target the HCV NS5B polymerase, but their journey to the active site differs significantly.
3'-β-C-Methyluridine: The active form of this compound is its 5'-triphosphate derivative. This nucleoside triphosphate acts as a competitive inhibitor of the natural uridine triphosphate (UTP) substrate for the NS5B polymerase. Upon incorporation into the nascent viral RNA strand, it acts as a chain terminator, preventing further elongation of the RNA chain and thereby halting viral replication. The 2'-methyl group on the sugar moiety sterically hinders the formation of the subsequent phosphodiester bond.
Sofosbuvir: As a prodrug, Sofosbuvir is designed for efficient oral bioavailability and targeted delivery to the liver. Once inside hepatocytes, it undergoes rapid conversion to its monophosphate form, which is then sequentially phosphorylated to the active triphosphate metabolite. This active metabolite is the same as the triphosphate of 3'-β-C-Methyluridine and follows the identical mechanism of inhibiting the NS5B polymerase through chain termination.
The following diagram illustrates the HCV replication cycle and the points of inhibition by these compounds.
Comparative Efficacy: Quantitative Data
The following tables summarize the key quantitative data comparing the activity of the 3'-β-C-Methyluridine active form and Sofosbuvir.
| Compound | Target | Assay Type | Metric | Value | Reference(s) |
| β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine-5'-triphosphate | HCV NS5B Polymerase | Enzymatic Inhibition | Ki | 0.42 µM | [1] |
| β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine | HCV Replicon | Cell-based | EC₅₀ | Inactive | [2] |
Table 1: In Vitro Activity of 3'-β-C-Methyluridine and its Active Triphosphate Form.
| HCV Genotype | Mean EC₅₀ (nM) | 95th Percentile EC₅₀ (nM) | Reference(s) |
| 1a | 40 | 101 | [3] |
| 1b | 94 | 163 | [3] |
| 2a | 32 | 60 | [3] |
| 2b | 55 | 113 | [3] |
| 3a | 81 | 178 | [3] |
| 4 | 130 | 189 | [3] |
| 5a | 53 | 93 | [3] |
| 6a | 56 | 119 | [3] |
Table 2: In Vitro Anti-HCV Activity of Sofosbuvir in Replicon Assays.
| Cell Line | Assay Type | Metric | Value | Reference(s) |
| Huh-7.5 | Cytotoxicity | CC₅₀ | >50,000 nM | [4] |
| Huh-7 | Cytotoxicity | CC₅₀ | >36,000 nM | [5] |
Table 3: Cytotoxicity Profile of Sofosbuvir.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of the key assays used to evaluate these compounds.
HCV NS5B Polymerase Inhibition Assay
This enzymatic assay quantifies the direct inhibitory effect of a compound on the HCV RNA-dependent RNA polymerase.
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for RNA synthesis.
-
Quenching and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a filter membrane). The amount of incorporated labeled nucleotide is quantified using a scintillation counter or fluorescence reader.
-
Data Analysis: The rate of RNA synthesis at each compound concentration is determined. The IC₅₀ value, the concentration of the compound that inhibits enzyme activity by 50%, is calculated by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined through further kinetic studies.[6][7]
HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human liver cells.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that have been engineered to contain a subgenomic HCV replicon are used. This replicon contains the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase).
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound.
-
Incubation: The cells are incubated for a period (typically 48-72 hours) to allow for HCV replication and reporter gene expression.
-
Quantification of HCV Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luciferase luminescence).
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is measured using an assay such as the MTT assay to determine the 50% cytotoxic concentration (CC₅₀).[4]
-
Data Analysis: The EC₅₀ value, the concentration of the compound that reduces HCV replication by 50%, is calculated from the dose-response curve. The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀.
The following flowchart illustrates a typical experimental workflow for evaluating the anti-HCV activity of a compound.
Conclusion
The comparative study of 3'-β-C-Methyluridine and Sofosbuvir provides a clear illustration of the evolution of a potent antiviral agent from a promising but limited lead compound to a highly successful clinical drug. While the core nucleoside's triphosphate form demonstrates potent inhibition of the HCV NS5B polymerase, its lack of cellular activity necessitated the development of the prodrug Sofosbuvir. The data overwhelmingly supports the superior profile of Sofosbuvir, with its pangenotypic, nanomolar efficacy in cell-based assays and a high selectivity index, underscoring the critical role of drug delivery and metabolic activation in antiviral therapy. This guide highlights the importance of a multi-faceted approach, combining enzymatic and cell-based assays, in the discovery and development of effective antiviral therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 3. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
Navigating the Landscape of Antiviral Nucleoside Analogs: A Comparative Analysis of In Vivo Efficacy
The quest for potent and safe antiviral therapeutics has led to the extensive investigation of nucleoside analogs, a class of molecules that can interfere with viral replication. While the in vivo efficacy of a specific compound, 3'-β-C-Methyluridine, remains to be publicly documented in animal models, a wealth of research on other modified nucleosides provides a strong framework for understanding their evaluation and comparative performance. This guide will delve into the in vivo efficacy of prominent antiviral nucleoside analogs, namely Remdesivir, Molnupiravir, and Sofosbuvir, offering a comparative analysis of their performance in animal models, detailed experimental protocols, and a look into the underlying mechanisms of action.
Comparative In Vivo Efficacy of Leading Nucleoside Analogs
The assessment of antiviral efficacy in animal models is a critical step in the drug development pipeline. Key parameters such as viral load reduction, improvement in clinical signs, and survival rates are meticulously measured to determine the potential of a therapeutic candidate. Below is a summary of the in vivo performance of three widely recognized antiviral nucleoside analogs.
| Antiviral Agent | Animal Model | Virus | Key Efficacy Findings | Reference |
| Remdesivir (GS-5734) | Rhesus Macaques | SARS-CoV-2 | Treatment initiated early after infection resulted in a significant reduction in clinical signs, lung pathology, and viral loads in bronchoalveolar lavage fluid compared to vehicle-treated animals. | [1][] |
| Syrian Hamsters | MERS-CoV | Prophylactic and therapeutic administration of Remdesivir improved pulmonary function and reduced lung viral titers and pathology. | [3] | |
| Molnupiravir (EIDD-2801) | Ferrets | SARS-CoV-2 | Oral administration of Molnupiravir completely blocked transmission of the virus to untreated contact animals and significantly reduced viral loads in the upper respiratory tract.[4][5] | [4][5] |
| Syrian Hamsters | SARS-CoV-2 | Therapeutic treatment with Molnupiravir significantly reduced viral titers in the lungs and ameliorated lung pathology.[4][6][7] | [4][6][7] | |
| Roborovski Dwarf Hamsters | SARS-CoV-2 (including VOCs) | Showed efficacy against various SARS-CoV-2 Variants of Concern (VOCs), reducing viral burden. Interestingly, a difference in therapeutic benefit based on the biological sex of the hamsters was observed for the Omicron variant.[4] | [4] | |
| Sofosbuvir (PSI-7977) | Chimpanzees | Hepatitis C Virus (HCV) | Oral administration of Sofosbuvir led to a rapid and significant decline in HCV RNA levels in chronically infected chimpanzees. | [8][9] |
| Humanized Mice | Hepatitis C Virus (HCV) | In mice with humanized livers, Sofosbuvir effectively suppressed HCV replication. | N/A |
Delving into Experimental Methodologies
The robustness of in vivo efficacy data is intrinsically linked to the design of the experimental protocols. Understanding these methodologies is crucial for interpreting and comparing the results across different studies.
General Workflow for In Vivo Antiviral Efficacy Assessment
A typical experimental workflow for evaluating the in vivo efficacy of an antiviral compound in a mouse model is depicted below. This process involves several key stages, from animal acclimatization and infection to treatment administration and subsequent analysis of various endpoints.
Caption: A generalized workflow for assessing the in vivo efficacy of antiviral compounds in a mouse model.
Key Experimental Considerations:
-
Animal Model Selection: The choice of animal model is critical and depends on the virus being studied. For instance, ferrets are often used for influenza and SARS-CoV-2 as they can mimic human-like respiratory transmission.[10][11] Genetically modified mice, such as those expressing human ACE2, are used for SARS-CoV-2 research to ensure susceptibility to the virus.
-
Route of Administration: The route of drug administration (e.g., oral gavage, intraperitoneal injection, intravenous) should be relevant to the intended clinical use.[11][12]
-
Dosing Regimen: The dose and frequency of administration are determined based on prior pharmacokinetic and in vitro efficacy studies.[6][13]
-
Timing of Treatment: Treatment can be administered prophylactically (before infection) or therapeutically (after infection) to assess both preventative and treatment efficacy.[5]
-
Endpoint Analysis: A combination of virological (viral load), pathological (tissue damage), and clinical (weight loss, survival) endpoints provides a comprehensive assessment of efficacy.[7][14]
Understanding the Mechanism: The Viral RNA-Dependent RNA Polymerase Pathway
The majority of antiviral nucleoside analogs, including Remdesivir, Molnupiravir, and Sofosbuvir, target the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of the viral genome. The nucleoside analogs, after being metabolized into their active triphosphate form, are incorporated into the growing viral RNA chain by the RdRp. This incorporation leads to either chain termination, preventing further elongation, or lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable.
Caption: The mechanism of action for many nucleoside analog antivirals targeting the viral RdRp.
Conclusion
While the specific in vivo efficacy data for 3'-β-C-Methyluridine is not yet available in the public domain, the extensive research on other nucleoside analogs provides a clear roadmap for its potential evaluation. The comparative analysis of Remdesivir, Molnupiravir, and Sofosbuvir highlights the critical parameters and experimental models used to assess antiviral efficacy in vivo. The shared mechanism of targeting the viral RdRp underscores a common and effective strategy for inhibiting viral replication. As new nucleoside analogs emerge, the established methodologies and comparative data from these well-characterized drugs will be invaluable for accelerating their preclinical development and ultimately, their potential translation to clinical use. Researchers and drug development professionals can leverage this existing knowledge to design robust in vivo studies and make informed decisions in the ongoing fight against viral diseases.
References
- 1. Remdesivir slows COVID-19 disease progression in macaques — US National Institutes of Health - Juta MedicalBrief [medicalbrief.co.za]
- 3. In vivo pharmacokinetic study of remdesivir dry powder for inhalation in hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 11. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
- 12. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 3'-β-C-Methyluridine's Polymerase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerase inhibition mechanism of 3'-β-C-Methyluridine, contrasting it with alternative polymerase inhibitors. We present supporting experimental data from related compounds and detailed protocols for key validation experiments to facilitate further research and drug development.
Introduction to Nucleotide Analog Polymerase Inhibitors
Viral polymerases, essential for the replication of viral genomes, are a prime target for antiviral drug development. Nucleotide analogs are a class of inhibitors that mimic natural nucleosides and are incorporated by the viral polymerase into the growing nucleic acid chain. These analogs can disrupt the replication process through various mechanisms, primarily by causing chain termination or by acting as competitive inhibitors. The efficacy and mechanism of a nucleotide analog are largely determined by modifications to the sugar moiety, the nucleobase, or the phosphate group.
This guide focuses on 3'-β-C-Methyluridine, a uridine analog with a methyl group at the 3' position of the ribose sugar. Understanding its precise mechanism of polymerase inhibition is crucial for its development as a potential therapeutic agent. We will compare its likely mechanism with that of Sofosbuvir, a clinically successful 2'-C-methyl substituted nucleotide analog, and other related compounds.
Mechanisms of Polymerase Inhibition: A Comparison
The mechanism of action of nucleotide analog inhibitors can be broadly categorized into two main types: chain termination and competitive inhibition without incorporation.
Chain Terminators: These analogs are incorporated into the growing nucleic acid chain but lack a crucial functional group (typically a 3'-hydroxyl group) required for the addition of the next nucleotide, thereby halting further elongation.
Competitive Inhibitors (Non-incorporable): These analogs bind to the active site of the polymerase, competing with the natural nucleotide substrate. However, due to steric hindrance or other structural features, they are not incorporated into the nucleic acid chain.
The following table compares the proposed mechanism of 3'-β-C-Methyluridine with the established mechanism of Sofosbuvir.
| Feature | 3'-β-C-Methyluridine (Proposed) | Sofosbuvir (Active Metabolite) |
| Analog Type | 3'-C-methylated Uridine Nucleotide | 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine-5'-triphosphate |
| Primary Mechanism | Competitive Inhibition | Chain Termination |
| Incorporation | Not incorporated into the nucleic acid chain. | Incorporated into the growing RNA chain. |
| Rationale | The 3'-methyl group likely creates steric hindrance within the polymerase active site, preventing the formation of a phosphodiester bond with the incoming nucleotide. While it can bind to the active site, it cannot be covalently added to the chain. | After incorporation, the 2'-fluoro and 2'-methyl groups disrupt the proper positioning of the 3'-hydroxyl group for the next nucleotide addition, leading to termination of chain elongation. |
Quantitative Analysis of Polymerase Inhibition
A study on 3'-C-branched 2'-deoxy-5-methyluridines found that 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate acts as a competitive inhibitor for several DNA polymerases, including HIV-1 reverse transcriptase, but is not incorporated into the DNA chain. This strongly supports the proposed mechanism for 3'-β-C-Methyluridine.
For comparison, the active triphosphate form of Sofosbuvir is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.
| Compound | Target Polymerase | Ki Value | IC50 Value | Reference |
| 3'-Deoxyuridine 5'-triphosphate | Dictyostelium discoideum RNA Polymerase II | 2.0 µM (competitive with UTP) | - | [1] |
| 2',3'-Dideoxythymidine 5'-triphosphate (ddTTP) | Human DNA Polymerase δ | ~25 µM (for repair synthesis) | - | [2] |
| Sofosbuvir triphosphate | HCV NS5B Polymerase | - | Potent inhibitor | [3] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of 3'-β-C-Methyluridine, a series of biochemical and cell-based assays are required.
Polymerase Activity Assay (Filter-Binding Assay)
This assay is used to determine the overall inhibitory effect of the compound on polymerase activity and to calculate its IC50 value.
Principle: This method relies on the retention of radiolabeled nucleic acid products on a filter. The polymerase incorporates radiolabeled nucleotides into a growing nucleic acid chain. The amount of incorporated radioactivity is proportional to the polymerase activity.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the target polymerase, a suitable template-primer, a mix of three unlabeled NTPs, and one radiolabeled NTP (e.g., [α-³²P]UTP).
-
Inhibitor Addition: Add varying concentrations of 3'-β-C-Methyluridine triphosphate to the reaction mixtures. Include a no-inhibitor control.
-
Initiation and Incubation: Initiate the polymerase reaction by adding the enzyme and incubate at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).
-
Termination: Stop the reaction by adding a quench buffer (e.g., EDTA).
-
Filtration: Spot the reaction mixtures onto nitrocellulose filters. The negatively charged nucleic acid will pass through, while the polymerase and any elongated, radiolabeled product will bind to the filter.[4]
-
Washing: Wash the filters with a wash buffer to remove unincorporated radiolabeled nucleotides.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of polymerase activity against the inhibitor concentration to determine the IC50 value.
Chain Termination Assay (Fluorescence-Based)
This assay specifically determines whether the nucleotide analog is incorporated into the nucleic acid chain and causes termination.
Principle: A fluorescently labeled primer is elongated by the polymerase in the presence of the nucleotide analog. The reaction products are then separated by size using gel electrophoresis. The presence of shorter, terminated fragments indicates that the analog was incorporated and caused chain termination.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the target polymerase, a template, a 5'-fluorescently labeled primer, a mix of all four dNTPs (or NTPs for RNA polymerases), and the triphosphate form of 3'-β-C-Methyluridine.
-
Control Reactions:
-
Positive Control: A reaction with a known chain terminator (e.g., ddUTP).
-
Negative Control: A reaction without any inhibitor.
-
-
Polymerase Reaction: Incubate the reactions to allow for primer extension.
-
Product Analysis: Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the fluorescently labeled DNA fragments using a gel imager.
-
Interpretation:
-
If 3'-β-C-Methyluridine is a chain terminator, the gel will show a ladder of shorter DNA fragments corresponding to termination at positions where uridine would be incorporated.
-
If it is a non-incorporable inhibitor, the gel will show a decrease in the amount of full-length product with increasing inhibitor concentration, but no specific termination bands.
-
Visualizing the Mechanisms and Workflows
Polymerase Inhibition Mechanisms
Caption: Mechanisms of polymerase inhibition.
Experimental Workflow for Mechanism Validation
Caption: Experimental workflow for validation.
Conclusion
The available evidence from structurally related compounds strongly suggests that 3'-β-C-Methyluridine functions as a competitive inhibitor of polymerases without being incorporated into the growing nucleic acid chain. This mechanism is distinct from chain terminators like the active form of Sofosbuvir. The provided experimental protocols offer a clear path for the definitive validation of this proposed mechanism. Further studies, including co-crystallization of the polymerase with 3'-β-C-Methyluridine triphosphate, would provide ultimate structural proof of its binding mode and inhibitory action. This comparative guide serves as a foundational resource for researchers aiming to further characterize and develop 3'-β-C-Methyluridine as a potential antiviral therapeutic.
References
- 1. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficiency of Incorporation and Chain Termination Determines the Inhibition Potency of 2′-Modified Nucleotide Analogs against Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filter binding assay - Wikipedia [en.wikipedia.org]
Cross-Resistance Profile of 3'-β-C-Methyluridine with Other Nucleoside Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of 3'-β-C-Methyluridine with other prominent nucleoside inhibitors. Due to the limited publicly available data specifically on 3'-β-C-Methyluridine, this document leverages established principles of nucleoside analog resistance and data from structurally related compounds to provide a comprehensive overview. The information herein is intended to guide research and development efforts in the field of antiviral therapeutics.
Introduction to 3'-β-C-Methyluridine and Nucleoside Inhibitors
Nucleoside inhibitors are a cornerstone of antiviral therapy. They act as chain terminators of viral DNA or RNA synthesis by mimicking natural nucleosides and becoming incorporated into the growing nucleic acid chain by viral polymerases. The lack of a 3'-hydroxyl group or the presence of modifications at the 2' or 3' position of the ribose sugar prevents the addition of the next nucleotide, thus halting replication.
3'-β-C-Methyluridine is a nucleoside analog characterized by a methyl group substitution at the 3' position of the uridine sugar moiety. This modification is designed to act as a chain terminator. Understanding its cross-resistance profile with other nucleoside inhibitors, such as Sofosbuvir and Remdesivir, is crucial for predicting its clinical utility and developing effective combination therapies.
Mechanisms of Resistance to Nucleoside Inhibitors
Resistance to nucleoside inhibitors primarily arises from mutations in the viral polymerase that either:
-
Increase Discrimination: Alter the active site of the polymerase to preferentially bind natural nucleoside triphosphates over the analog triphosphate.
-
Enhance Excision: Increase the polymerase's ability to remove the incorporated nucleoside analog from the terminated nucleic acid chain, allowing replication to resume.
These resistance mechanisms can lead to cross-resistance, where a mutation conferring resistance to one nucleoside inhibitor also reduces the susceptibility to other, often structurally similar, analogs.
Comparative Cross-Resistance Data
Direct experimental data on the cross-resistance profile of 3'-β-C-Methyluridine is not extensively available in the public domain. The following table summarizes known resistance data for Sofosbuvir (a uridine nucleotide analog) and Remdesivir (an adenosine nucleotide analog) to provide a framework for potential cross-resistance with 3'-β-C-Methyluridine.
| Nucleoside Inhibitor | Virus | Key Resistance Mutations (in Polymerase) | Fold-Change in EC50 | Cross-Resistance Profile |
| Sofosbuvir | Hepatitis C Virus (HCV) | S282T | 2-18 | High-level cross-resistance to other 2'-C-methyl nucleosides.[1] No significant cross-resistance with 4'-azido-cytidine.[1] |
| Hepatitis E Virus (HEV) | A1343V | ~10 | Specific to Sofosbuvir, cross-resistance with other nucleosides not fully characterized. | |
| Remdesivir | SARS-CoV-2 | V166L, V792I, E802D | 1.5-3.4[2] | Low-level resistance observed. Cross-resistance with other nucleoside analogs is still under investigation. |
Note: The EC50 (half-maximal effective concentration) fold-change indicates the increase in drug concentration required to inhibit viral replication by 50% in the resistant mutant compared to the wild-type virus.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of antiviral activity and resistance. Below are protocols for key in vitro assays.
HCV Replicon Assay for EC50 Determination
This cell-based assay is used to quantify the antiviral activity of a compound against Hepatitis C Virus replication.
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., containing a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compound (e.g., 3'-β-C-Methyluridine) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the culture medium from the cells and add the compound dilutions. Include a no-drug control (vehicle only).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[3][4]
Plaque Reduction Assay for Antiviral Testing
This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, quantified by the reduction in the number of viral plaques.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2).
-
Complete growth medium.
-
Virus stock of known titer.
-
Test compound.
-
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose).
-
Crystal violet staining solution.
-
6-well or 12-well cell culture plates.
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and serial dilutions of the test compound.
-
Infect the cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well) in the presence of varying concentrations of the test compound. Include a virus-only control.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the EC50 value from the dose-response curve.[5][6][7][8]
Signaling Pathways and Experimental Workflows
Nucleoside Analog Activation and Incorporation Pathway
The following diagram illustrates the general intracellular activation pathway of a nucleoside analog and its subsequent incorporation into the viral nucleic acid, leading to chain termination.
References
- 1. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Resistance Analyses From the Remdesivir Phase 3 Adaptive COVID-19 Treatment Trial-1 (ACTT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of the Anti-HCV Activity of 3'-β-C-Methyluridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-Hepatitis C Virus (HCV) activity of 3'-β-C-Methyluridine and its analogs with other key anti-HCV compounds. The information presented is supported by experimental data from publicly available research to facilitate independent validation and further drug development efforts.
Executive Summary
3'-β-C-Methyluridine and its derivatives represent a class of nucleoside analogs that target the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. This guide focuses on the anti-HCV activity of these compounds in comparison to other well-established and clinically relevant antiviral agents, including Sofosbuvir, another potent uridine nucleotide analog, and other direct-acting antivirals (DAAs). The comparative data highlights the potential of 3'-β-C-methylated nucleosides as a scaffold for the development of novel anti-HCV therapeutics.
Comparative Anti-HCV Activity
The following table summarizes the in vitro anti-HCV activity of 3'-β-C-Methyluridine analogs and other comparator compounds. The data is primarily derived from HCV replicon assays, a standard cell-based system for measuring HCV RNA replication.
| Compound | Compound Class | Target | Assay System | EC50/IC50 | Cytotoxicity (CC50) | Reference |
| PSI-7977 (Sofosbuvir) | Uridine Nucleotide Analog Prodrug | NS5B Polymerase | HCV Replicon (Genotype 1b) | 92 nM (EC50) | > 100 µM (Huh-7, HepG2) | [1][2][3][4] |
| PSI-6130 | Cytidine Nucleoside Analog | NS5B Polymerase | HCV Replicon (Genotype 1b) | 0.51 µM (EC50) | Not Reported | |
| Valopicitabine (NM283) | Cytidine Nucleoside Analog Prodrug | NS5B Polymerase | BVDV Replication | 0.67 µM (EC50) | Good in vitro/in vivo toxicity profiles | |
| Asunaprevir (BMS-650032) | NS3/4A Protease Inhibitor | NS3/4A Protease | HCV Replicon (Genotype 1b) | 1-4 nM (EC50) | > 12 µM | [5] |
| Interferon-α | Immunomodulator | Host Immune System | HCV Replicon | Potent inhibitor | Varies | |
| Ribavirin | Guanosine Analog | IMPDH, Viral Mutagenesis | HCV Replicon | Weak activity alone | Varies |
Experimental Protocols
HCV Replicon Assay
This is a cell-based assay used to determine the antiviral activity of compounds against HCV replication.
Principle: HCV subgenomic replicons are RNA molecules that can replicate autonomously within a human hepatoma cell line (e.g., Huh-7). These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter gene activity in the presence of a compound indicates inhibition of HCV replication.
Generalized Protocol:
-
Cell Seeding: Huh-7 cells harboring an HCV replicon are seeded in 96-well or 384-well plates.
-
Compound Addition: The test compound (e.g., 3'-β-C-Methyluridine) is serially diluted and added to the cells. A positive control (a known HCV inhibitor) and a negative control (vehicle, e.g., DMSO) are included.
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to take place.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV replication by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
dot
HCV Replicon Assay Workflow
HCV NS5B Polymerase Inhibition Assay
This is a biochemical assay to determine if a compound directly inhibits the HCV NS5B RNA-dependent RNA polymerase.
Principle: The assay measures the incorporation of radiolabeled or fluorescently tagged nucleotides into a newly synthesized RNA strand by purified recombinant NS5B polymerase using an RNA template. A reduction in the incorporation of the labeled nucleotide in the presence of the test compound indicates direct inhibition of the polymerase.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, an RNA template, ribonucleotides (including a labeled one, e.g., [α-³³P]GTP), and the test compound at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits polymerase activity by 50%, is determined from the dose-response curve.
dot
NS5B Polymerase Inhibition Assay Workflow
Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Principle: Various methods can be used, such as the MTT or MTS assay, which measures the metabolic activity of cells. A decrease in metabolic activity in the presence of a compound suggests cytotoxicity.
Generalized Protocol:
-
Cell Seeding: Huh-7 cells (or other relevant cell lines) are seeded in 96-well plates.
-
Compound Addition: The test compound is added to the cells at the same concentrations used in the antiviral assay.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Reagent Addition: A reagent (e.g., MTS) is added to the wells, which is converted into a colored formazan product by metabolically active cells.
-
Incubation and Measurement: After a short incubation, the absorbance of the colored product is measured using a spectrophotometer.
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI = CC50/EC50) is often determined to assess the therapeutic window of the compound.
Mechanism of Action: Inhibition of HCV NS5B Polymerase
3'-β-C-Methyluridine and its analogs, like Sofosbuvir, are nucleoside inhibitors that target the HCV NS5B RNA-dependent RNA polymerase. The proposed mechanism of action is as follows:
-
Prodrug Activation: Nucleoside analog prodrugs are administered in an inactive form and are metabolized within the host cell to their active triphosphate form.
-
Competitive Inhibition: The active triphosphate form of the nucleoside analog competes with the natural ribonucleotides for incorporation into the growing viral RNA chain by the NS5B polymerase.
-
Chain Termination: Once incorporated, the modified nucleoside analog prevents the addition of subsequent nucleotides, leading to premature termination of the viral RNA chain. This is because the 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, is either modified or absent.
dot
Mechanism of Action of Nucleoside Polymerase Inhibitors
Conclusion
The independent validation of the anti-HCV activity of 3'-β-C-Methyluridine and its analogs is a critical step in the drug discovery and development process. The data and protocols presented in this guide provide a framework for researchers to objectively assess the potential of these compounds. The potent activity of the closely related compound Sofosbuvir underscores the promise of the 3'-β-C-methylnucleoside scaffold. Further studies are warranted to directly quantify the anti-HCV efficacy and cytotoxicity of 3'-β-C-Methyluridine to fully elucidate its therapeutic potential.
References
Safety Operating Guide
Safe Disposal of 3'-b-C-Methyluridine: A Procedural Guide for Laboratory Professionals
The proper disposal of 3'-b-C-Methyluridine, a nucleoside analog, is crucial for maintaining laboratory safety and ensuring environmental compliance. As with many research chemicals, specific disposal instructions may not be readily available. Therefore, it must be handled as hazardous chemical waste, following established guidelines for the disposal of laboratory chemicals.
Waste Classification and Handling
This compound should be treated as a hazardous chemical waste. This necessitates a cautious approach to its handling and disposal to mitigate potential risks to personnel and the environment. All waste containing this compound, including pure substance, contaminated solutions, and used labware, must be segregated from general waste streams.
Disposal Protocol
The following table outlines the step-by-step procedure for the safe disposal of this compound waste.
| Step | Procedure | Key Considerations |
| 1 | Container Selection | Use a compatible, leak-proof container with a secure lid. The original container can be used if it is in good condition. For liquid waste, ensure the container is designed for liquids. Do not use metal containers for corrosive materials or glass for waste containing hydrofluoric acid.[1] |
| 2 | Waste Segregation | Store containers of this compound waste separately from other incompatible chemical waste. For instance, acids should be stored away from bases.[2] |
| 3 | Labeling | Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[1] Include the percentage composition of each constituent in the waste.[1] |
| 4 | Container Management | Keep the waste container tightly capped at all times, except when adding waste.[1][2] Ensure containers are handled in a way that prevents rupture or leakage.[1] |
| 5 | Accumulation | Store the waste in a designated satellite accumulation area (SAA) at or near the point of generation.[3] Do not exceed 55 gallons of chemical waste or one quart of acutely toxic chemical waste in the SAA.[1][3] |
| 6 | Request for Pickup | Once the container is full or ready for disposal, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) or equivalent department.[1][3] Complete any required hazardous material pickup request forms.[1] |
| 7 | Decontamination of rDNA | If the this compound waste is contaminated with recombinant or synthetic nucleic acids (rDNA), it must be decontaminated before disposal, often by autoclaving or chemical treatment with a 10% bleach solution for at least 30 minutes.[4] Such waste is typically disposed of as Regulated Medical Waste (RMW).[4] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final pickup.
In the absence of specific data for this compound, these general chemical waste guidelines provide a framework for its safe and compliant disposal. Researchers should always consult their institution's specific waste management policies and contact their EHS department for clarification.
References
Personal protective equipment for handling 3'-b-C-Methyluridine
Immediate Safety and Logistical Information
When working with 3'-b-C-Methyluridine, a proactive and cautious approach to safety is paramount. The following provides essential information for immediate operational use and emergency preparedness.
Personal Protective Equipment (PPE):
Due to the unknown specific hazards of this compound, a comprehensive PPE strategy is required to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards should be worn at all times. In situations with a higher risk of splashes, a face shield should be used in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.
-
Lab Coat: A flame-resistant lab coat is mandatory to protect against splashes and contamination of personal clothing.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
Handling and Storage:
Proper handling and storage procedures are critical to maintaining a safe laboratory environment.
-
Engineering Controls: All work involving the handling of solid or dissolved this compound should be performed in a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency Procedures:
In the event of an exposure or spill, immediate and appropriate action must be taken.
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
In case of Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.
-
In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill Response: In the event of a spill, evacuate the area and prevent unauthorized personnel from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Quantitative Data Summary
As no specific SDS is available for this compound, quantitative exposure limits and toxicological data are not established. The following table provides general guidance.
| Parameter | Value | Source/Standard |
| Occupational Exposure Limits | ||
| Permissible Exposure Limit (PEL) | Not Established | OSHA |
| Threshold Limit Value (TLV) | Not Established | ACGIH |
| Toxicological Data | ||
| LD50 (Oral) | Not Available | |
| LD50 (Dermal) | Not Available | |
| LC50 (Inhalation) | Not Available | |
| Physical Properties | ||
| Molecular Formula | C10H14N2O6 | |
| Molecular Weight | 258.23 g/mol | |
| Appearance | Solid (Assumed) | |
| Solubility | Information Not Available |
Operational Plan: Handling and Disposal Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
